4-(6-Bromopyrazin-2-yl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(6-bromopyrazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIISDBFJFQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671673 | |
| Record name | 4-(6-Bromopyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848841-62-3 | |
| Record name | 4-(6-Bromopyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(6-Bromopyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry.
Core Chemical Properties
This compound is a solid at room temperature. The key chemical identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 848841-62-3 | |
| Molecular Formula | C₈H₁₀BrN₃O | |
| Molecular Weight | 244.09 g/mol | |
| Boiling Point | 368.3°C at 760 mmHg | |
| Appearance | Solid | |
| Purity | ≥95% | |
| InChI Key | OVLIISDBFJFQQH-UHFFFAOYSA-N | |
| SMILES | C1COCCN1C2=CN=CC(=N2)Br |
Synthesis and Purification
A logical synthetic pathway would be the reaction of 2,6-dibromopyrazine with morpholine. In this reaction, one of the bromine atoms on the pyrazine ring is displaced by the secondary amine of the morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Caption: Proposed synthesis of this compound.
Purification: The crude product would likely be purified using standard laboratory techniques. Column chromatography over silica gel is a common and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent would be determined empirically, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure solid.
Spectral and Characterization Data
Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of similar morpholine and pyrazine-containing compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyrazine protons. The four protons on the carbons adjacent to the oxygen in the morpholine ring would likely appear as a triplet at approximately 3.7-3.9 ppm. The four protons on the carbons adjacent to the nitrogen in the morpholine ring would likely appear as a triplet at around 3.5-3.7 ppm. The two protons on the pyrazine ring would appear as singlets in the aromatic region, likely between 8.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine and morpholine rings. The carbons of the morpholine ring adjacent to the oxygen would resonate at approximately 66-67 ppm, while those adjacent to the nitrogen would be found at around 44-45 ppm. The carbons of the pyrazine ring would appear in the downfield region, typically between 130 and 160 ppm.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.
Biological Activity and Potential Applications in Drug Development
While there is no specific data on the biological activity of this compound, the pyrazine and morpholine moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.
Pyrazine Derivatives: Pyrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1]
Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been investigated for a vast array of therapeutic targets, including as kinase inhibitors.
Potential as Kinase Inhibitors: Given that many kinase inhibitors incorporate a morpholine ring, it is plausible that this compound could exhibit inhibitory activity against certain kinases. The pyrazine ring system can also be found in various kinase inhibitors. Therefore, this compound could serve as a valuable scaffold for the development of novel kinase inhibitors, potentially targeting pathways involved in cancer and other diseases.
Caption: Potential of this compound in drug discovery.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery. The presence of both the pyrazine and morpholine moieties suggests a likelihood of interesting biological activities. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a detailed synthetic protocol, full spectral characterization, and screening for a range of biological targets, particularly protein kinases. This information will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents.
References
In-depth Technical Guide: 4-(6-Bromopyrazin-2-yl)morpholine (CAS 848841-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(6-Bromopyrazin-2-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structural combination of a pyrazine ring, a morpholine moiety, and a bromine atom makes it a versatile intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its primary application as a scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature. The morpholine and pyrazine rings contribute to its polarity and potential for hydrogen bonding, while the bromopyrazine core provides a reactive handle for further chemical modifications, typically through cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 848841-62-3 | [CymitQuimica] |
| Molecular Formula | C₈H₁₀BrN₃O | [Achmem] |
| Molecular Weight | 244.09 g/mol | [MySkinRecipes, Achmem] |
| Appearance | Solid | [Sigma-Aldrich] |
| Purity | ≥95% | [CymitQuimica, MySkinRecipes] |
| Boiling Point | 368.3°C at 760 mmHg | [MySkinRecipes] |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [Achmem, MySkinRecipes] |
| SMILES | BrC1=CN=CC(=N1)N2CCOCC2 | [Achmem] |
| InChI Key | OVLIISDBFJFQQH-UHFFFAOYSA-N | [CymitQuimica] |
Synthesis
Potential Synthetic Pathway
A potential synthesis involves a nucleophilic aromatic substitution reaction. One possible route starts from 2,6-dibromopyrazine.
Reaction:
2,6-Dibromopyrazine + Morpholine → this compound + HBr
Experimental Protocol (Hypothetical):
-
Materials: 2,6-Dibromopyrazine, Morpholine, a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane), and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate).
-
Procedure:
-
Dissolve 2,6-dibromopyrazine in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric equivalent of morpholine to the solution.
-
Add an excess of the base to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Note: This is a generalized, hypothetical protocol. Reaction conditions such as temperature, reaction time, and purification methods would require optimization.
Role in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy. The morpholine group is a well-established "hinge-binder" for the ATP-binding pocket of many kinases, notably PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).
Application in PI3K/mTOR Inhibitor Synthesis
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The morpholine moiety is a privileged scaffold in the design of PI3K inhibitors, as it can form a crucial hydrogen bond with the backbone amide of Valine 851 in the hinge region of the p110α catalytic subunit of PI3K.
The 6-bromo-pyrazin-2-yl core of the title compound allows for the introduction of various substituents at the 6-position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Potential in Central Nervous System (CNS) Drug Discovery
The morpholine scaffold is also prevalent in drugs targeting the central nervous system. Its physicochemical properties can improve solubility and aid in crossing the blood-brain barrier. The pyrazine core is also a common feature in CNS-active compounds. Therefore, this compound is a valuable starting material for the synthesis of novel CNS drug candidates.
Spectroscopic and Safety Data
Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is scarce. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.
Safety Information
Based on supplier safety data sheets, this compound is associated with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a valuable building block for drug discovery, particularly in the fields of oncology and neuroscience. Its utility stems from the combination of a reactive bromopyrazine core and a morpholine moiety known to interact with key biological targets like kinases. While detailed public data on this specific intermediate is limited, its structural features and the broader context of its chemical class strongly support its application in the synthesis of novel therapeutics. Further research and publication of detailed synthetic protocols and characterization data would be highly beneficial to the scientific community.
The Versatile Building Block: A Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(6-bromopyrazin-2-yl)morpholine, a key synthetic intermediate in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its application as a versatile building block in the construction of complex bioactive molecules, particularly focusing on its role in the development of kinase inhibitors. This document offers detailed experimental protocols for its synthesis and subsequent derivatization through common cross-coupling reactions, alongside a summary of its quantitative data and a visualization of its relevance in targeting critical cellular signaling pathways.
Introduction
This compound has emerged as a valuable scaffold in drug discovery, primarily owing to the unique electronic properties of the bromopyrazine core combined with the favorable pharmacokinetic attributes of the morpholine moiety. The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The morpholine group is a common feature in many approved drugs, known to enhance aqueous solubility, metabolic stability, and cell permeability, often leading to improved oral bioavailability and a desirable safety profile.[1]
This guide will explore the synthesis of this compound and its application in the synthesis of potent kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 848841-62-3 | [5] |
| Molecular Formula | C₈H₁₀BrN₃O | [6] |
| Molecular Weight | 244.09 g/mol | [5] |
| Appearance | Solid | |
| Purity | ≥95% | [5] |
| Storage | Sealed in dry, Room Temperature | [6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r) of 2,6-dibromopyrazine with morpholine. This reaction is typically performed in the presence of a base to neutralize the HBr generated.
General Synthetic Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
-
Materials: 2,6-dibromopyrazine, morpholine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,6-dibromopyrazine (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Note: This is a generalized protocol based on similar reactions. Optimization of reaction conditions may be required to achieve higher yields.
Applications in Organic Synthesis
The bromine atom on the pyrazine ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and commonly employed methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.
Caption: Suzuki-Miyaura coupling of the building block.
-
Materials: this compound, aryl/heteroarylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the respective boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(6-Phenylpyrazin-2-yl)morpholine | >80% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | 4-(6-(4-Methoxyphenyl)pyrazin-2-yl)morpholine | >80% (estimated) |
| 3 | Pyridin-3-ylboronic acid | 4-(6-(Pyridin-3-yl)pyrazin-2-yl)morpholine | >75% (estimated) |
Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, it allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various amino-substituted pyrazine derivatives.[7]
Caption: Buchwald-Hartwig amination of the building block.
-
Materials: this compound, primary or secondary amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a suitable phosphine ligand (e.g., Xantphos or BINAP), sodium tert-butoxide (NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-6-(morpholin-4-yl)pyrazin-2-amine | >70% (estimated) |
| 2 | Piperidine | 4-(6-(Piperidin-1-yl)pyrazin-2-yl)morpholine | >80% (estimated) |
| 3 | Benzylamine | N-(Benzyl)-6-(morpholin-4-yl)pyrazin-2-amine | >75% (estimated) |
Yields are estimated based on typical Buchwald-Hartwig amination reactions with similar substrates.
Role in Targeting the PI3K/Akt/mTOR Signaling Pathway
The this compound scaffold is a key component in the design of dual PI3K/mTOR inhibitors.[2][3][4] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the pyrazine ring serves as a core to which other pharmacophoric elements can be attached to occupy adjacent pockets and enhance potency and selectivity.[2]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Spectroscopic Data (Predicted)
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): ~8.2-8.0 (2H, pyrazine-H), ~3.8 (4H, -CH₂-O-), ~3.6 (4H, -CH₂-N-) |
| ¹³C NMR | δ (ppm): ~155 (C-N), ~145 (C-Br), ~135-130 (pyrazine CH), ~66 (-CH₂-O-), ~44 (-CH₂-N-) |
| MS (ESI+) | m/z: 244/246 [M+H]⁺ (characteristic isotopic pattern for bromine) |
These are predicted values and should be confirmed by experimental data.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles with significant biological activity. Its straightforward synthesis and the reactivity of the bromine atom in key cross-coupling reactions make it an attractive starting material for medicinal chemists. The incorporation of this scaffold into PI3K/mTOR inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols for the utilization of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Indispensable Role of Pyrazine Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic platform have cemented its status as a "privileged structure" in drug discovery. Pyrazine derivatives are integral components of numerous clinically approved drugs and are continuously explored for novel therapeutic applications, ranging from oncology and infectious diseases to cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of pyrazine derivatives, offering valuable insights for professionals in the field of drug development.
Therapeutic Applications and Marketed Drugs
The pyrazine nucleus is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, infections, inflammatory conditions, and more.[3][4] The structural versatility of the pyrazine ring allows for fine-tuning of physicochemical properties and target-binding interactions, leading to potent and selective therapeutic agents.[3][5]
Several pyrazine-containing drugs are currently on the market, highlighting the clinical significance of this heterocyclic scaffold.[5][6][7] For instance, Pyrazinamide is a first-line medication for tuberculosis. In oncology, Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for multiple myeloma, and Gilteritinib (Xospata®) is a potent FLT3/AXL inhibitor for acute myeloid leukemia.[3][8] Other examples include Acipimox for hyperlipidemia and Eszopiclone for insomnia, showcasing the broad therapeutic reach of this chemical class.[7][8]
The diverse pharmacological activities of pyrazine derivatives include:
-
Anticancer: Inhibition of various kinases, proteasome inhibition, and induction of apoptosis.[3][8][9]
-
Antibacterial/Antitubercular: Essential for treating mycobacterial infections.[10][11]
-
Antiviral: Inhibition of viral polymerases.[7]
-
Anti-inflammatory: Modulation of inflammatory pathways.[1][4]
-
Kinase Inhibition: A major area of application, targeting kinases like FLT3, AXL, CHK1, PKC, and JAKs.[3][12]
Quantitative Biological Data of Selected Pyrazine Derivatives
To facilitate comparison and analysis, the following tables summarize key quantitative data for various pyrazine derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound/Drug | Target/Cell Line | Activity Type | Value | Reference |
| Gilteritinib (ASP-2215) | FLT3 | IC50 | 0.29 nM | [3] |
| Gilteritinib (ASP-2215) | AXL | IC50 | 0.73 nM | [3] |
| Prexasertib (LY2606368) | CHK1 | IC50 | 1 nM | [3] |
| Prexasertib (LY2606368) | CHK1 | Ki | 0.9 nM | [3] |
| Darovasertib (LXS-196) | PKC | - | FDA Approved 2022 | [3] |
| Compound 11 | Pim-1 kinase | IC50 | 13 nM | [7] |
| Compound 29 | p300/CBP HAT | IC50 | 1.4 µM | [13] |
| Ligustrazine-Curcumin Hybrid 79 | A549 cell line | IC50 | 0.60 - 2.85 µM | [7] |
| Chalcone-Pyrazine Hybrid 46 | MCF-7 cell line | IC50 | 9.1 µM | [1][7] |
| Chalcone-Pyrazine Hybrid 48 | BEL-7402 cell line | IC50 | 10.74 µM | [1][7] |
| Piperlongumine-Pyrazine Hybrid 43 | U87MG cell line | IC50 | 0.25 µM | [1][7] |
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Target Organism | Activity Type | Value | Reference |
| Pyrazinamide | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | [10] |
| Compound 8a-d | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |
| Compound 14b | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |
| Compound 18 | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |
| Hybrid Compound T4 | M. tuberculosis H37Rv | MIC | ≤21.25 µM | [11] |
| Hybrid Compound T18 | M. tuberculosis H37Rv | MIC | ≤21.25 µM | [11] |
Table 3: Other Pharmacological Activities of Pyrazine Derivatives
| Compound | Target/Activity | Activity Type | Value | Reference |
| Cinnamic Acid-Pyrazine Hybrid 4 | RhoA Inhibition | IC50 | 1.51 µM | [1] |
| Cinnamic Acid-Pyrazine Hybrid 1 | HCV RdRp | IC50 | 58 µM | [7] |
| Paeonol-Pyrazine Hybrid 37 | NO Overexpression | % Inhibition | 56.32% at 20 µM | [1][7] |
Mechanisms of Action and Signaling Pathways
Pyrazine derivatives exert their therapeutic effects through a multitude of mechanisms. The electron-deficient nature of the pyrazine ring allows its nitrogen atoms to act as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets, particularly the hinge region of kinases.[5]
Kinase Inhibition
A predominant mechanism of action for many pyrazine-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][12] For example, Gilteritinib targets FLT3 and AXL kinases, which are often mutated or overexpressed in acute myeloid leukemia.[3] Many of these inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme either reversibly or irreversibly.[3][12]
Below is a generalized diagram of a pyrazine-based inhibitor targeting a protein kinase and blocking a downstream signaling cascade, such as the RAS-ERK pathway, which is frequently activated in cancer.[14]
Caption: Generalized kinase inhibition by a pyrazine derivative blocking the RAS/RAF/MEK/ERK pathway.
Other Mechanisms
Beyond kinase inhibition, pyrazine derivatives employ various other mechanisms:
-
Proteasome Inhibition: Bortezomib reversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic proteins in cancer cells.[8]
-
Reactive Oxygen Species (ROS) Induction: Some hybrids, like those derived from piperlongumine, can increase ROS levels, triggering apoptosis in cancer cells.[7]
-
Enzyme Inhibition: Pyrazine analogs have been developed as inhibitors for enzymes like pantothenate synthetase in M. tuberculosis and histone acetyltransferases (p300/CBP) in cancer.[10][13]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazine-based drug candidates. Studies have revealed several key structural features that influence biological activity.[15][16]
For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines with antitumor activity, the following observations were made[16]:
-
The 4-amino group was essential for activity; its replacement destroyed the therapeutic effect.
-
The presence of a 6-substituent containing an aryl group was necessary for activity.
-
The oxidation state of the heterocyclic system was critical; both fully oxidized (1-deazapteridines) and further reduced (1-deaza-5,6,7,8-tetrahydropteridines) analogs showed diminished or no activity.
Similarly, for pyrazine-based CK2 inhibitors, derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety demonstrated potent inhibitory activities.[15] These SAR insights guide medicinal chemists in designing more effective and safer drugs.
Synthesis and Experimental Protocols
The synthesis of the pyrazine core and its derivatives can be achieved through various chemical methodologies.[17][18][19]
General Synthesis of Pyrazines
A classical and widely used method for synthesizing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[20][21] This is often followed by an oxidation step to form the aromatic pyrazine ring. More recent, greener approaches utilize catalysts like potassium tert-butoxide at room temperature, avoiding harsh conditions.[20][22] Other methods include the dehydrogenative coupling of β-amino alcohols catalyzed by manganese complexes.[23]
Caption: A general workflow for the synthesis of functionalized pyrazine derivatives.
Key Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are outlines of common assays used to characterize pyrazine derivatives.
Protocol 1: Synthesis of a Pyrazine Derivative (General Example)
-
Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 eq) in aqueous methanol, add a 1,2-diamine (1.0 eq).
-
Catalysis: Add potassium tert-butoxide (t-BuOK) (0.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The initial condensation forms a dihydropyrazine intermediate, which spontaneously aromatizes.[20]
-
Work-up: Upon completion, neutralize the reaction mixture with a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final pyrazine derivative.[20]
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
-
Cell Culture: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazine derivative (typically in a range from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[7]
Protocol 3: In Vitro Antitubercular Screening (MABA Assay)
-
Assay Setup: In a 96-well plate, serially dilute the test pyrazine compounds in Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (e.g., Pyrazinamide, Isoniazid) and negative (no drug) controls.
-
Incubation: Incubate the plates for 7 days at 37°C.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[10][11]
Conclusion
The pyrazine ring is a remarkably versatile and valuable scaffold in medicinal chemistry. Its presence in numerous approved drugs validates its importance and continued potential in drug discovery. The ongoing research into pyrazine derivatives continues to yield novel compounds with significant therapeutic promise against a wide range of diseases. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for medicinal chemists and drug development professionals seeking to harness the full potential of this privileged heterocyclic system to create the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Pyrazine synthesis [organic-chemistry.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a simple six-membered heterocyclic ether amine, has emerged as a "privileged structure" in medicinal chemistry. Its unassuming architecture belies a profound impact on drug design, contributing to enhanced potency, selectivity, and pharmacokinetic profiles of numerous therapeutic agents. This technical guide delves into the multifaceted importance of the morpholine moiety, offering insights into its physicochemical properties, diverse biological activities, and its role in the synthesis of clinically successful drugs.
Physicochemical Properties and Pharmacokinetic Advantages
The morpholine ring's unique combination of a basic nitrogen atom and a polar ether oxygen atom within a flexible chair-like conformation bestows upon it a favorable balance of hydrophilic and lipophilic character. This translates to several key advantages in drug development:
-
Enhanced Aqueous Solubility: The polar nature of the morpholine ring often improves the water solubility of drug candidates, a critical factor for oral bioavailability and formulation.[1][2]
-
Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[1] Its oxidation generally leads to non-toxic derivatives, contributing to a better safety profile.[3]
-
Improved Permeability: The scaffold's ability to engage in hydrogen bonding and its overall physicochemical properties can facilitate passage across biological membranes, including the blood-brain barrier.[2][3]
-
Optimal Basicity: With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic, which can be advantageous for receptor binding and reducing off-target effects associated with strongly basic amines.[1]
These properties have made the morpholine scaffold a go-to component for medicinal chemists seeking to optimize the "drug-like" qualities of their compounds.
Data Presentation: FDA-Approved Drugs Featuring the Morpholine Scaffold
The versatility of the morpholine scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Gefitinib | Oncology (NSCLC) | Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site. The morpholine group enhances solubility and contributes to the overall binding affinity. |
| Linezolid | Antibacterial | An oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4][5][][7] The morpholine ring is crucial for its activity and pharmacokinetic profile. |
| Aprepitant | Antiemetic | A selective neurokinin-1 (NK1) receptor antagonist.[8] It blocks the binding of substance P in the central nervous system, preventing chemotherapy-induced nausea and vomiting.[8][9] The morpholine moiety is a key part of the pharmacophore. |
| Reboxetine | Antidepressant | A selective norepinephrine reuptake inhibitor (NRI), increasing the concentration of norepinephrine in the synaptic cleft.[10] |
| Moclobemide | Antidepressant | A reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.[10] |
| Rivaroxaban | Anticoagulant | A direct factor Xa inhibitor, which interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade. |
| Quizartinib | Oncology (AML) | A potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). |
Experimental Protocols
Synthesis of Gefitinib
A common synthetic route to Gefitinib involves several key steps starting from 3-hydroxy-4-methoxybenzaldehyde. The following is a generalized protocol based on published literature:
-
Alkylation: The hydroxyl group of the starting material is alkylated using 1-bromo-3-chloropropane to introduce the side chain that will later be functionalized with the morpholine ring.
-
Nitration: The aromatic ring is nitrated, typically using nitric acid in a suitable solvent, to introduce a nitro group which will be later reduced to an amine.
-
Reduction: The nitro group is reduced to an amino group. Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[11]
-
Cyclization: The resulting amino-substituted intermediate is cyclized to form the quinazolinone core.
-
Chlorination: The hydroxyl group on the quinazolinone ring is converted to a chlorine atom, creating a reactive site for the final coupling step.
-
Amination: The chlorinated quinazolinone is coupled with 4-(3-morpholinopropyl)amine to introduce the morpholine moiety and yield Gefitinib.[12]
PI3K/mTOR Pathway Inhibition Assay
The inhibitory activity of compounds like Gefitinib on the PI3K/mTOR pathway can be assessed using various cellular assays. A common method involves the following steps:
-
Cell Culture: Cancer cell lines with a known activated PI3K/mTOR pathway (e.g., A549 non-small cell lung cancer cells) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., a morpholine-containing inhibitor) for a specified period. A known inhibitor like rapamycin can be used as a positive control.[13]
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated forms of key downstream targets of the PI3K/mTOR pathway, such as Akt, p70S6K, and 4E-BP1.[13][14]
-
Detection and Quantification: The levels of phosphorylated proteins are detected using chemiluminescence or fluorescence and quantified to determine the inhibitory effect of the compound. A decrease in the phosphorylation of these target proteins indicates inhibition of the PI3K/mTOR pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/mTOR signaling pathway inhibited by Gefitinib.
Caption: Aprepitant's mechanism of action on the NK1 receptor pathway.
Caption: Linezolid's inhibition of bacterial protein synthesis.
Caption: A generalized synthetic workflow for Gefitinib.
Conclusion
The morpholine scaffold is a testament to the power of subtle structural modifications in drug design. Its ability to confer favorable physicochemical and pharmacokinetic properties has cemented its status as a privileged scaffold in medicinal chemistry. From oncology to infectious diseases and central nervous system disorders, the impact of morpholine-containing drugs is undeniable. As drug discovery continues to evolve, the strategic incorporation of the morpholine moiety will undoubtedly remain a key strategy for the development of novel, effective, and safe therapeutic agents. The insights provided in this guide aim to equip researchers and drug development professionals with a deeper understanding of this remarkable heterocyclic system and its potential to address ongoing medical challenges.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of the C-Br Bond in Bromopyrazine Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromopyrazines are a critical class of heteroaromatic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The carbon-bromine (C-Br) bond in these scaffolds serves as a key functional handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond in bromopyrazine compounds, with a focus on reactions of significant interest to the drug development community. We will explore the factors influencing this reactivity and provide an overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate comparative analysis. Furthermore, this guide will delve into the biological significance of bromopyrazine-containing molecules by illustrating their interactions with key signaling pathways implicated in various diseases.
Introduction: The Significance of Bromopyrazines in Medicinal Chemistry
Pyrazine-containing molecules are prevalent in numerous FDA-approved drugs and clinical candidates, often serving as crucial pharmacophores that engage with biological targets.[1] The pyrazine ring, an electron-deficient aromatic system, imparts unique electronic and steric properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom onto the pyrazine ring provides a versatile anchor for a wide array of synthetic transformations, making bromopyrazines indispensable precursors in drug discovery programs.[2] The ability to selectively functionalize the C-Br bond allows for the systematic exploration of chemical space and the optimization of lead compounds.
Factors Influencing the Reactivity of the C-Br Bond in Bromopyrazines
The reactivity of the C-Br bond in bromopyrazine compounds is primarily governed by the electronic nature of the pyrazine ring and the position of the bromine atom.
-
Electron-Deficient Nature of the Pyrazine Ring: Pyrazine is a π-deficient heteroaromatic ring due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. Consequently, the C-Br bond in bromopyrazines is activated towards nucleophilic aromatic substitution (SNAr) and is a competent partner in various palladium-catalyzed cross-coupling reactions.
-
Positional Isomerism: The position of the bromine atom on the pyrazine ring significantly influences its reactivity. The carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, and C6) have differing electron densities. Generally, positions ortho and para to the ring nitrogens are more electron-deficient and thus more reactive in SNAr reactions. In the context of palladium-catalyzed couplings, the steric environment around the C-Br bond also plays a crucial role.
Below is a logical diagram illustrating the key factors that dictate the reactivity of the C-Br bond in bromopyrazine compounds.
Caption: Factors influencing C-Br bond reactivity.
Key Synthetic Transformations of Bromopyrazines
The C-Br bond in bromopyrazines can be functionalized through a variety of powerful synthetic methods. The most prominent among these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of bromopyrazines.[3] These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[4][5] For bromopyrazines, this reaction is highly effective for introducing aryl, heteroaryl, and vinyl substituents.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines (as a proxy for Bromopyrazines)
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 95 | [6] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 92 | [6] |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 98 | [6] |
| 4 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrazine.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities.
Quantitative Data for Buchwald-Hartwig Amination of Bromo-N-heterocycles
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 100 | 12 | 81 | [10] |
| 2 | 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ (2) | tBuBrettPhos (8) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [10] |
| 3 | 2-Bromo-1H-imidazole | Cyclopentylamine | tBuBrettPhos Pd G3 (4) | - | LiHMDS | THF | 65 | 12 | 78 | [10] |
| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Pd G3 (4) | - | LiHMDS | THF | 65 | 12 | 92 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine
-
To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add morpholine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-(morpholino)pyrazine.[11]
-
Sonogashira Coupling: For the synthesis of alkynylpyrazines.
-
Stille Coupling: Utilizes organotin reagents for C-C bond formation.[3][12]
-
Negishi Coupling: Employs organozinc reagents for C-C bond formation.[13][14][15]
Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Palladium cross-coupling catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes bromopyrazines susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by additional electron-withdrawing groups.[16] This reaction involves the attack of a nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-5-nitropyrazine with Sodium Methoxide
-
Dissolve 2-bromo-5-nitropyrazine (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol, 1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 2-methoxy-5-nitropyrazine.
Bromopyrazines in Drug Discovery: Targeting Signaling Pathways
Bromopyrazine scaffolds are integral to a multitude of kinase inhibitors and other therapeutic agents.[17] These molecules often exert their biological effects by modulating the activity of key proteins in cellular signaling cascades.
Pyrazine-Based Kinase Inhibitors
Many pyrazine-containing compounds are potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[18]
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis.[19] Aberrant activation of these pathways is a hallmark of many cancers. Several pyrazine-based inhibitors have been developed to target these kinases.
The following diagram illustrates the c-Met and VEGFR-2 signaling pathways and indicates the point of inhibition by pyrazine-based drugs.
Caption: Inhibition of c-Met and VEGFR-2 pathways.
Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF) and is implicated in pain and cancer.[20] Pyrazine-based molecules have been identified as potent TrkA inhibitors.
The diagram below depicts the TrkA signaling cascade and the inhibitory action of pyrazine-based compounds.
Caption: Inhibition of the TrkA signaling pathway.
Bromopyrazine Derivatives as GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes.[9] While less common than kinase inhibitors, pyrazine-containing molecules have also been explored as modulators of GPCR activity.
The following is a simplified representation of a generic GPCR signaling cascade.
Caption: Generic GPCR signaling cascade.
Experimental Workflow: High-Throughput Screening of Bromopyrazine Libraries
High-throughput screening (HTS) is a crucial tool in modern drug discovery for identifying hit compounds from large chemical libraries. The following diagram outlines a typical workflow for screening a library of bromopyrazine derivatives.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. c-MET [stage.abbviescience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 4-(6-Bromopyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic systems. This protocol outlines the necessary reagents, equipment, and procedural steps, along with purification and characterization details. The presented data and workflow are intended to enable researchers to reliably synthesize this compound for further application in pharmaceutical research and development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazine core is a prevalent scaffold in numerous approved drugs and clinical candidates, often imparting desirable pharmacokinetic properties. The morpholine moiety is also a common feature in drug molecules, typically improving solubility and metabolic stability. The bromo-substituent on the pyrazine ring provides a reactive handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening and lead optimization. The synthesis of this compound is therefore of significant interest to medicinal chemists and drug development professionals. The protocol described herein utilizes the reaction of 2,6-dibromopyrazine with morpholine.
Signaling Pathway and Experimental Workflow
Reaction Scheme: Nucleophilic Aromatic Substitution
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrazine ring is susceptible to attack by the nucleophilic nitrogen of morpholine, leading to the displacement of one of the bromide substituents.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The overall experimental process, from reaction setup to product isolation and characterization, is outlined below.
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol
This protocol is based on analogous nucleophilic aromatic substitution reactions found in the literature.
Materials:
-
2,6-Dibromopyrazine
-
Morpholine
-
Triethylamine (Et3N) or other suitable base (e.g., K2CO3, DIPEA)
-
Dimethylformamide (DMF), Dioxane, or other suitable high-boiling point solvent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyrazine (1.0 eq).
-
Addition of Reagents: Add a suitable solvent such as DMF (to make a 0.1-0.5 M solution). To this solution, add morpholine (1.1-1.5 eq) followed by triethylamine (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). A typical TLC eluent would be 20-30% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2,6-Dibromopyrazine |
| Reagents | Morpholine, Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
| Melting Point | Not widely reported |
| Molecular Weight | 244.09 g/mol |
Characterization Data (Expected):
-
1H NMR (CDCl3, 400 MHz): δ ~ 8.0-8.2 (s, 1H, pyrazine-H), 7.8-8.0 (s, 1H, pyrazine-H), 3.8-3.9 (t, 4H, -O-CH2-), 3.6-3.7 (t, 4H, -N-CH2-).
-
13C NMR (CDCl3, 101 MHz): δ ~ 155, 145, 140, 135, 66, 44.
-
Mass Spectrometry (ESI): m/z 244.0, 246.0 [M+H]+ (characteristic isotopic pattern for a bromine-containing compound).
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of novel chemical entities in drug discovery. The straightforward SNAr reaction, coupled with a standard purification procedure, makes this synthesis accessible to researchers with a basic knowledge of organic synthesis techniques. The provided workflow and data serve as a comprehensive guide for the successful preparation and characterization of this important building block.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Pyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds. This guide includes a comprehensive overview of the reaction, a comparison of different catalytic systems, detailed step-by-step experimental procedures, and troubleshooting advice. The information is intended to enable researchers to reliably synthesize and utilize this important compound in their research and development endeavors.
Introduction
The 4-(pyrazin-2-yl)morpholine scaffold is of significant interest in pharmaceutical research due to the prevalence of both pyrazine and morpholine moieties in biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities. Similarly, the morpholine ring is a common feature in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The combination of these two heterocycles in 4-(pyrazin-2-yl)morpholine makes it an attractive starting material for the synthesis of novel drug candidates.
The most common and efficient method for the synthesis of 4-(pyrazin-2-yl)morpholine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.
Reaction Overview and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (e.g., 2-chloropyrazine) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product, 4-(pyrazin-2-yl)morpholine, and regenerating the Pd(0) catalyst.
Comparison of Synthetic Protocols
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Buchwald-Hartwig amination. Below is a table summarizing a reported protocol for the synthesis of 4-(pyrazin-2-yl)morpholine and a closely related example for comparison.
| Parameter | Protocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine[1] | Protocol 2: Related Amination of 2-Bromopyridine |
| Heteroaryl Halide | 2-Chloropyrazine | 2-Bromopyridine |
| Amine | Morpholine | Various volatile amines |
| Palladium Source | Pd(OAc)₂ (1 mol%) | Not specified, likely a Pd(0) or Pd(II) precatalyst |
| Ligand | PTABS (2 mol%) | Not specified, but bulky, electron-rich phosphines are common |
| Base | Triethylamine (1.5 equiv.) | Not specified, but strong bases like NaOtBu are typical |
| Solvent | Dry DMF | Toluene or other non-polar aprotic solvents |
| Temperature | Room Temperature | Often elevated temperatures (e.g., 80-110 °C) |
| Reaction Time | 4 hours | Varies, can be rapid with optimized conditions |
| Yield | 83% | Generally high with appropriate catalyst/ligand |
Note: PTABS is a phosphatriazene adamantyl butane saltone ligand.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine from 2-Chloropyrazine[1]
This protocol is based on the method described by Bandaru, S. S. M., et al. (2018).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphatriazene adamantyl butane saltone (PTABS)
-
2-Chloropyrazine
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Nitrogen gas (inert atmosphere)
-
Standard Schlenk line equipment
-
Oven-dried glassware
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 4-(6-Bromopyrazin-2-yl)morpholine as a key building block. This protocol is designed to guide researchers in the synthesis of novel 4-(6-arylpyrazin-2-yl)morpholine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine and pyrazine scaffolds in biologically active molecules.[1][2][3][4]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules with diverse therapeutic applications.[5] this compound is a valuable heterocyclic starting material. The pyrazine ring is a common feature in many biologically active compounds, and the morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1][2][3] The bromine atom on the pyrazine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
The resulting 4-(6-arylpyrazin-2-yl)morpholine derivatives are scaffolds with potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, owing to the known biological activities of similar nitrogen-containing heterocyclic compounds.[6][7][8]
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound, such as other brominated pyrazines and pyridines. The yields and optimal conditions will vary depending on the specific boronic acid used.
| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-90 | [9] |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2M aq.) | Toluene/MeOH | 80 | 15 | 77-82 | [10] |
| PdCl₂(dppf) (3-5) | dppf | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 65-95 | |
| Pd(OAc)₂ (2-5) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | Good to Excellent | |
| Pd₂(dba)₃ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a few minutes to ensure homogeneity, and then heat the reaction to the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(6-arylpyrazin-2-yl)morpholine product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki coupling.
Application Notes
The 4-(6-arylpyrazin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry. The introduction of various aryl and heteroaryl groups via the Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity.
-
Anticancer Drug Discovery: Many kinase inhibitors feature a morpholine-substituted heterocyclic core. The products of this reaction can be screened for inhibitory activity against various kinases implicated in cancer, such as PI3K and mTOR.[11] The pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine cores, which are structurally related to the pyrazine core, have been explored as mTOR inhibitors.[11]
-
Anti-inflammatory Agents: The quinazoline scaffold, which also contains a pyrimidine ring fused to a benzene ring, has been investigated for the development of selective COX-II inhibitors for the treatment of inflammation.[12] The synthesized compounds could be evaluated for their potential as anti-inflammatory agents.
-
Central Nervous System (CNS) Applications: The morpholine moiety is often incorporated into CNS-active compounds to improve their properties.[3] The synthesized derivatives could be explored for their potential in treating neurodegenerative diseases or other CNS disorders.
-
Antimicrobial Agents: Pyrazoline derivatives, which are five-membered nitrogen-containing heterocycles, have shown a broad spectrum of antimicrobial activities.[6][7][8] The 4-(6-arylpyrazin-2-yl)morpholine compounds could be screened for antibacterial and antifungal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.[1] The reaction's broad substrate scope and functional group tolerance have made it a superior alternative to traditional methods for C-N bond formation.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-(6-Bromopyrazin-2-yl)morpholine with various primary and secondary amines. The pyrazine moiety is a common scaffold in pharmacologically active compounds, and the ability to functionalize it through C-N bond formation is of significant interest.
General Reaction Scheme
The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme of the Buchwald-Hartwig amination.
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-deficient heteroaryl bromides like this compound, specific conditions are often required for optimal results.
Table 1: Recommended Catalysts, Ligands, and Bases
| Component | Recommended Reagents | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Phosphine Ligands | XPhos, RuPhos, DavePhos, JohnPhos, BINAP, dppp | The choice of ligand is critical and often substrate-dependent. Biarylphosphine ligands like XPhos and RuPhos are generally effective for coupling secondary amines.[4] For primary amines, ligands like BrettPhos can be advantageous.[5] |
| Bases | NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine. NaOtBu and KOtBu are commonly used.[6][7] Weaker bases like Cs₂CO₃ may be suitable for sensitive substrates.[8] |
| Solvents | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is adapted from procedures for the amination of related heteroaryl bromides.[9][10]
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Primary Amines
For primary amines, a different ligand and potentially a different palladium source may be beneficial.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Pd(OAc)₂
-
RuPhos or BrettPhos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Sealed reaction vial
Procedure:
-
To an oven-dried sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).
-
Add potassium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Seal the vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add the primary amine (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism and Workflow
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-defined steps.[1][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Yields: If the reaction yield is low, consider screening different ligands and bases. The stoichiometry of the ligand to the palladium source can also be critical. Increasing the reaction temperature or time may also improve conversion.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Side Reactions: The formation of hydrodehalogenation byproducts (where the bromine is replaced by a hydrogen) can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions.
-
Substrate Scope: The reactivity of the amine nucleophile plays a significant role. Sterically hindered or electron-poor amines may require more forcing conditions or specialized catalyst systems.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium and potassium tert-butoxide are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Reactions performed in sealed tubes can build up pressure. Use appropriate safety shielding.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(6-Bromopyrazin-2-yl)morpholine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(6-Bromopyrazin-2-yl)morpholine has emerged as a critical building block in the design and synthesis of a new generation of kinase inhibitors. Its unique structural features, combining a reactive bromo-pyrazine core with a solubilizing morpholine moiety, make it an ideal scaffold for developing targeted therapies against various cancers and other proliferative diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key cellular signaling pathways, particularly the PI3K/Akt/mTOR and DNA-PK pathways.
Application Notes
The pyrazine ring of this compound serves as a versatile anchor for the introduction of various substituents, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets. The morpholine group is a well-established "hinge-binder" motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[1] Furthermore, the morpholine moiety often enhances the pharmacokinetic properties of the resulting drug candidates, including solubility and metabolic stability.
Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer progression:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Morpholine-containing pyrimidine and quinazoline derivatives have demonstrated potent inhibition of PI3K isoforms.[2][3]
-
Mammalian Target of Rapamycin (mTOR): As a central regulator of cell growth and proliferation, mTOR is another critical target in oncology. Dual PI3K/mTOR inhibitors have been developed to simultaneously block this pathway at two key nodes.[1]
-
DNA-dependent Protein Kinase (DNA-PK): This kinase plays a crucial role in the repair of DNA double-strand breaks. Inhibitors of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.
The following sections provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, along with a summary of their biological activities.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors incorporating a pyrazinylmorpholine or a similar morpholine-heterocycle scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference Compound |
| 15e (thieno[3,2-d]pyrimidine derivative) | PI3K p110α | 2.0 | 0.58 (A375 melanoma) | Not specified |
| Compound 29 (pyrazolylaminoquinazoline derivative) | FGFR1 | 1.2 | Not specified | Not specified |
| FGFR2 | 1.8 | |||
| FGFR3 | 3.0 | |||
| ZSTK474 analog 6a (ethanolamine replacement) | PI3Kα | 9.9 | Not specified | ZSTK474 |
| ZSTK474 analog 6b (diethanolamine replacement) | PI3Kα | 3.7 | Not specified | ZSTK474 |
| Bifunctional Inhibitor 6s | MEK | 352 | Not specified | Not specified |
| PI3Kα | 107 | |||
| PI3Kδ | 108 |
Note: Data is compiled from various sources and direct comparison may not be appropriate due to different assay conditions. The compounds listed are structurally related to potential derivatives of this compound.[2][4][5]
Experimental Protocols
Protocol 1: Synthesis of a 6-Aryl-2-(morpholin-4-yl)pyrazine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)
-
Base (e.g., potassium carbonate - K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (0.05 - 0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-(morpholin-4-yl)pyrazine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9]
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow: Kinase Inhibitor Synthesis and Screening
Caption: Workflow for kinase inhibitor development.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. In vitro kinase assay [bio-protocol.org]
Application Notes and Protocols: The Role of 4-(6-Bromopyrazin-2-yl)morpholine in the Development of Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a privileged pharmacophore in the design of PI3K inhibitors, known to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[2][3] This document outlines the application of 4-(6-Bromopyrazin-2-yl)morpholine , a key building block, in the synthesis of a novel class of potent and selective PI3K inhibitors. We provide detailed synthetic protocols, hypothetical quantitative data for a representative compound, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The PI3K family of lipid kinases is a central node in cellular signaling, and its aberrant activation is a frequent event in tumorigenesis.[4] This has made the PI3K pathway a highly attractive target for the development of cancer therapeutics.[4] A significant number of PI3K inhibitors incorporate a morpholine group, which has been shown to be instrumental for potent enzymatic inhibition.[3][5] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket of the PI3K enzyme.[2]
The 2-morpholinopyrazine scaffold is a promising core for the development of new PI3K inhibitors. The pyrazine ring serves as a versatile platform that can be readily functionalized to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This compound is a valuable starting material for the synthesis of such compounds, as the bromine atom can be strategically replaced through various cross-coupling reactions to introduce a diversity of substituents.[6]
This document describes a representative, hypothetical PI3K inhibitor, Compound 1 (4-(6-(4-aminophenyl)pyrazin-2-yl)morpholine) , synthesized from this compound. We present its hypothetical inhibitory activity against Class I PI3K isoforms and a detailed protocol for its synthesis and characterization.
Data Presentation
The inhibitory activity of the hypothetical Compound 1 against the four Class I PI3K isoforms is summarized in the table below. The data is presented as IC50 values (the half-maximal inhibitory concentration) and is based on typical values for potent morpholino-containing PI3K inhibitors.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Compound 1 | 15 | 150 | 120 | 25 |
| ZSTK474[7] | 5.0 | 166 | 20.8 | 3.9 |
Data for Compound 1 is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of Compound 1: 4-(6-(4-aminophenyl)pyrazin-2-yl)morpholine
This protocol details the synthesis of Compound 1 from This compound via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Add a 2M aqueous solution of Na2CO3 (3.0 eq) and 1,4-dioxane to the vessel.
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Compound 1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PI3K Enzyme Inhibition Assay
The inhibitory activity of Compound 1 against the Class I PI3K isoforms (α, β, γ, and δ) can be determined using a commercially available ADP-Glo™ Kinase Assay.
Procedure:
-
Prepare a serial dilution of Compound 1 in a suitable buffer (e.g., DMSO).
-
In a 384-well plate, add the PI3K enzyme, the lipid substrate (phosphatidylinositol-4,5-bisphosphate, PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 1.
Synthetic Workflow for Compound 1
Caption: Workflow for the synthesis of Compound 1 via Suzuki coupling.
Logical Relationship of SAR
Caption: Logic for SAR exploration using the 2-morpholinopyrazine scaffold.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin für SAR-Studien: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin, einer Schlüsselverbindung für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier vorgestellten Methoden konzentrieren sich auf Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung, um eine diverse Bibliothek von Analoga für das Screening auf biologische Aktivität zu generieren.
Einleitung
4-(6-Bromopyrazin-2-yl)morpholin ist ein vielseitiges chemisches Intermediat, das sich hervorragend für die Wirkstoffforschung eignet. Die Präsenz des Bromatoms am Pyrazinring ermöglicht eine gezielte Funktionalisierung zur systematischen Untersuchung, wie sich unterschiedliche Substituenten auf die biologische Aktivität auswirken. Solche SAR-Studien sind fundamental, um das pharmakophore Potential einer Leitstruktur zu verstehen und zu optimieren. Pyrazin-Derivate haben bereits vielversprechende Aktivitäten als Inhibitoren von Kinasen wie PI3K, PIM-1 oder CDK9 gezeigt.[1][2][3]
Chemische Derivatisierungsstrategien
Die Derivatisierung des 4-(6-Bromopyrazin-2-yl)morpholin-Kerns erfolgt primär an der C6-Position des Pyrazinrings durch Austausch des Bromatoms. Die beiden leistungsfähigsten Methoden hierfür sind die Suzuki-Kupplung zur Bildung von C-C-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für spezifische Substrate optimiert werden.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 4-(6-Aryl-pyrazin-2-yl)morpholin-Derivaten
Diese Methode beschreibt die Synthese von C-C-gekoppelten Analoga.
Materialien:
-
4-(6-Bromopyrazin-2-yl)morpholin
-
Entsprechendes Aryl- oder Heteroarylboronsäure-Derivat (1.2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 0.05 Äquivalente)
-
Tricyclohexylphosphin (PCy₃, 0.1 Äquivalente)
-
Kaliumphosphat (K₃PO₄, 2.0 Äquivalente)
-
Toluol/Wasser (5:1), entgast
-
Reaktionsgefäß (z.B. Schlenkrohr)
-
Inertgasatmosphäre (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 4-(6-Bromopyrazin-2-yl)morpholin, das Boronsäure-Derivat, Palladium(II)-acetat, Tricyclohexylphosphin und Kaliumphosphat vorgelegt.
-
Das Gefäß wird evakuiert und mit Inertgas gefüllt (diesen Vorgang 3x wiederholen).
-
Das entgaste Toluol/Wasser-Gemisch wird hinzugefügt.
-
Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser und Ethylacetat verdünnt.
-
Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Produkt zu isolieren.
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 4-(6-(Arylamino)pyrazin-2-yl)morpholin-Derivaten
Diese Methode beschreibt die Synthese von C-N-gekoppelten Analoga.[4][5][6]
Materialien:
-
4-(6-Bromopyrazin-2-yl)morpholin
-
Entsprechendes primäres oder sekundäres Amin (1.2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 0.02 Äquivalente)
-
Xantphos (0.04 Äquivalente)
-
Cäsiumcarbonat (Cs₂CO₃, 1.5 Äquivalente)
-
Toluol oder Dioxan, wasserfrei und entgast
-
Reaktionsgefäß (z.B. Schlenkrohr)
-
Inertgasatmosphäre (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 4-(6-Bromopyrazin-2-yl)morpholin, Pd₂(dba)₃, Xantphos und Cäsiumcarbonat vorgelegt.
-
Das Gefäß wird evakuiert und mit Inertgas gefüllt (diesen Vorgang 3x wiederholen).
-
Das wasserfreie, entgaste Lösungsmittel (Toluol oder Dioxan) und anschließend das Amin werden hinzugefügt.
-
Die Reaktionsmischung wird unter Rühren für 8-16 Stunden auf 110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung durch Celite filtriert, um die anorganischen Salze zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt.
-
Der Rückstand wird in Dichlormethan aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und erneut eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt.
Datenpräsentation für SAR-Studien
Die biologische Aktivität der synthetisierten Derivate wird typischerweise als IC₅₀-Wert (die Konzentration, bei der 50% der maximalen Inhibierung erreicht wird) bestimmt. Die Zusammenfassung dieser Daten in einer Tabelle ermöglicht einen direkten Vergleich und die Ableitung von Struktur-Wirkungs-Beziehungen.
Tabelle 1: Hypothetische SAR-Daten für 4-(6-substituierte-Pyrazin-2-yl)morpholin-Derivate als PIM-1 Kinase-Inhibitoren. (Daten sind beispielhaft und basieren auf publizierten Daten für ähnliche Pyrazin-Derivate[2])
| Verbindung | R-Gruppe (an C6) | PIM-1 Kinase IC₅₀ (µM) |
| Ausgangsstoff | -Br | > 50 |
| 1a | -Phenyl | 15.2 |
| 1b | -4-Fluorophenyl | 8.5 |
| 1c | -4-Methoxyphenyl | 22.1 |
| 1d | -Thiophen-2-yl | 11.8 |
| 2a | -NH-Phenyl | 9.3 |
| 2b | -NH-(4-Chlorophenyl) | 4.1 |
| 2c | -NH-Benzyl | 18.5 |
Interpretation der SAR-Daten:
-
Die Einführung einer Arylgruppe an Position C6 (Verbindungen 1a-d ) führt zu einer deutlichen Steigerung der Aktivität im Vergleich zur Brom-Ausgangsverbindung.
-
Elektronenziehende Substituenten am Phenylring (z.B. Fluor in 1b ) scheinen die Aktivität im Vergleich zu unsubstituierten (1a ) oder mit elektronenschiebenden Gruppen substituierten Ringen (1c ) zu verbessern.
-
Die Einführung einer Arylamino-Brücke (Verbindungen 2a-c ) führt zu potenteren Inhibitoren als die direkte C-C-Kopplung.
-
Auch hier steigert ein elektronenziehender Substituent am Phenylring (2b ) die Wirksamkeit.
Relevanter Signalweg: Der PI3K/Akt/mTOR-Pfad
Viele Pyrazin-basierte Inhibitoren zielen auf Kinasen ab, die in wichtigen zellulären Signalwegen eine Rolle spielen. Ein prominentes Beispiel ist der PI3K/Akt/mTOR-Signalweg, der bei vielen Krebsarten fehlreguliert ist und Zellwachstum, Proliferation und Überleben steuert.[1][7] Die Hemmung von Kinasen in diesem Pfad ist eine validierte Strategie in der Krebstherapie.
Abbildung 2: Vereinfachte Darstellung des PI3K/Akt/mTOR-Signalwegs.
Schlussfolgerung
Die vorgestellten Protokolle zur Derivatisierung von 4-(6-Bromopyrazin-2-yl)morpholin mittels Suzuki- und Buchwald-Hartwig-Kupplungen stellen eine robuste Plattform für die Erstellung von Substanzbibliotheken für SAR-Studien dar. Die systematische Modifikation des Pyrazinkerns ermöglicht die Identifizierung von Schlüsselinteraktionen mit biologischen Zielstrukturen und die gezielte Optimierung von Leitstrukturen zu potenten und selektiven Wirkstoffkandidaten. Die Untersuchung der Wirkung dieser Verbindungen auf Signalwege wie den PI3K/Akt/mTOR-Pfad kann entscheidende Einblicke in deren Wirkmechanismus liefern.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of Bromopyrazines
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[3][4][5] For drug development professionals and researchers, the Stille coupling provides a reliable method for the synthesis of substituted pyrazines, which are important scaffolds in many biologically active compounds. These application notes provide a detailed experimental procedure for the Stille coupling of bromopyrazines.
General Reaction Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromopyrazine, forming a Pd(II) complex.[3][6]
-
Transmetalation: The organotin reagent then exchanges its organic group with the bromide on the palladium center.[3][6] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][6]
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for the Stille coupling of bromopyrazines.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of a bromopyrazine with an organostannane. The specific conditions may require optimization depending on the substrates used.
Materials and Reagents:
-
Bromopyrazine derivative (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, XPhos) (2-10 mol%)
-
Solvent (e.g., DMF, toluene, THF, DME)
-
Additive (optional, e.g., CuI, LiCl, CsF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous potassium fluoride (KF) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the bromopyrazine (1.0 equiv), palladium catalyst, ligand (if used), and any solid additives under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Addition of Reagents:
-
Add the organostannane (1.1-1.5 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions:
-
Organotin compounds are highly toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and toxic.
-
Solvents should be handled in a well-ventilated area.
Data on Stille Coupling Conditions for Pyrazine Derivatives
The following table summarizes various conditions reported for the Stille coupling of halo-heterocycles, which can be adapted for bromopyrazines.
| Entry | Bromopyrazine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyrazine | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | ~85 |
| 2 | 2-Bromopyrazine | Phenyl-SnBu₃ | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | DMF | 80 | 6 | ~90 |
| 3 | 2-Bromo-5-methylpyrazine | (Thiophen-2-yl)-SnBu₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF | DME | 80 | 24 | 90-94[7] |
| 4 | 2-Bromopyrazine | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | LiCl | THF | 65 | 16 | ~80 |
| 5 | 2-Iodopyrazine | Hexamethyldistannane | Pd(PPh₃)₄ (4) | - | - | Toluene/THF | 150 (µW) | 0.17 | -[7] |
Note: The data in this table is representative and may need to be optimized for specific substrate combinations. The use of additives like CuI can significantly increase the reaction rate.[1][8] Similarly, the choice of ligand can be crucial, with bulky, electron-rich phosphines often accelerating the coupling.[4] For less reactive bromides, higher temperatures and longer reaction times may be necessary.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Creating Compound Libraries with 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of compound libraries based on the 4-(6-bromopyrazin-2-yl)morpholine scaffold. This versatile building block is particularly amenable to the generation of potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2]
Introduction
The pyrazine ring is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic motif.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive scaffold for inhibitor design.[3] The morpholine moiety is also considered a "privileged scaffold" in medicinal chemistry, often incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. The combination of these two structural features in this compound makes it an ideal starting point for the construction of focused compound libraries for kinase inhibitor discovery.
This document outlines detailed protocols for the diversification of the this compound core through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, a protocol for the biological evaluation of the synthesized library against a key kinase in the PI3K/Akt/mTOR pathway, PI3Kα, is provided.
Data Presentation
Table 1: Summary of Reaction Conditions for Compound Library Synthesis
| Reaction Type | Starting Material | Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | This compound | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig Amination | This compound | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 |
Table 2: Representative PI3Kα Inhibition Data for a Hypothetical Compound Library
| Compound ID | R-Group (from Suzuki or Buchwald-Hartwig) | PI3Kα IC₅₀ (nM) |
| PZM-001 | Phenyl | 550 |
| PZM-002 | 4-Methylphenyl | 420 |
| PZM-003 | 3-Methoxyphenyl | 310 |
| PZM-004 | Aniline | 250 |
| PZM-005 | N-Methylpiperazine | 180 |
| Wortmannin (Control) | - | 5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.
-
In a separate flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and BINAP (0.06 mmol) in toluene (2 mL). Stir for 10 minutes.
-
Add the catalyst solution to the Schlenk flask containing the base.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the reaction flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the aminated product.
Protocol 3: Biological Evaluation - PI3Kα HTRF Kinase Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity of the synthesized compounds against PI3Kα.[5]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Biotinylated PIP₃ tracer
-
Europium cryptate-labeled anti-GST antibody (assuming GST-tagged kinase)
-
Streptavidin-XL665
-
HTRF detection buffer
-
Wortmannin (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Wortmannin in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the compound solution or DMSO (for controls). b. Add 4 µL of a solution containing PI3Kα enzyme and PIP₂ substrate in kinase buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but typical ranges are 1-5 nM PI3Kα, 10 µM PIP₂, and 10 µM ATP. d. Incubate the reaction at room temperature for 60 minutes.
-
Detection: a. Stop the reaction and add 5 µL of the detection mixture containing the biotinylated PIP₃ tracer and the Europium cryptate-labeled antibody in HTRF detection buffer. b. Incubate for 60 minutes at room temperature. c. Add 5 µL of Streptavidin-XL665 in HTRF detection buffer. d. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Visualizations
Caption: Workflow for Compound Library Synthesis.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(6-Bromopyrazin-2-yl)morpholine as a Key Intermediate for Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(6-bromopyrazin-2-yl)morpholine as a pivotal intermediate in the synthesis of targeted oncology therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a versatile heterocyclic building block that has gained significant attention in medicinal chemistry. Its unique structural features, comprising a pyrazine ring substituted with a bromine atom and a morpholine moiety, make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). The morpholine group is a well-established pharmacophore in many kinase inhibitors, often forming a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This contributes to the high affinity and selectivity of the final drug candidates. Aberrant activation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Role in Oncology Drug Synthesis
This compound is primarily utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) inhibitors. The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the bromine-substituted position of the pyrazine ring. This allows for the facile introduction of various aryl, heteroaryl, or amine substituents, leading to a diverse library of potential kinase inhibitors.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical, yet representative, PI3K/mTOR inhibitor using this compound as the starting material. These protocols are based on established synthetic methodologies for this class of compounds.
General Synthetic Workflow
Caption: General synthetic workflow for PI3K/mTOR inhibitors.
Protocol 1: Suzuki Coupling for the Synthesis of a 6-Aryl-2-morpholinopyrazine Derivative
Objective: To synthesize a 6-(substituted aryl)-2-morpholinopyrazine derivative via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-morpholinopyrazine derivative.
Protocol 2: Buchwald-Hartwig Amination for Further Functionalization
Objective: To introduce an amine substituent onto the 6-aryl-2-morpholinopyrazine scaffold.
Materials:
-
6-(Aryl with a leaving group, e.g., triflate)-2-morpholinopyrazine derivative
-
Desired amine (e.g., a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add the 6-(aryl-triflate)-2-morpholinopyrazine derivative (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (2.0 eq).
-
Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final oncology drug candidate.
Data Presentation
The following table summarizes representative biological data for hypothetical oncology drug candidates synthesized from this compound, based on literature values for analogous compounds.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) vs. PI3Kα | IC₅₀ (nM) vs. mTOR | Cell Line | Cell-based IC₅₀ (nM) |
| Drug-A | PI3Kα/mTOR | 5.2 | 10.8 | MCF-7 (Breast) | 55 |
| Drug-B | PI3Kα | 3.5 | >1000 | PC-3 (Prostate) | 78 |
| Drug-C | mTOR | 850 | 2.1 | U-87 MG (Glioblastoma) | 42 |
| Drug-D | Pan-PI3K | 12.0 (α), 25.5 (β), 18.3 (δ), 30.1 (γ) | 150 | HCT116 (Colon) | 95 |
Note: The data presented are illustrative and based on reported activities of similar classes of compounds. Actual values will vary depending on the specific chemical structures.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of targeted oncology drugs, particularly PI3K and mTOR inhibitors. Its strategic design allows for the efficient construction of diverse chemical libraries through robust and well-established cross-coupling methodologies. The protocols and data provided herein serve as a practical guide for researchers in the field of oncology drug discovery, enabling the rapid development of novel and potent kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Bromopyrazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for bromopyrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromopyrazines in a structured question-and-answer format.
Question: Why is my reaction showing low to no conversion of the bromopyrazine starting material?
Answer:
Several factors can lead to poor conversion in Suzuki couplings with electron-deficient substrates like bromopyrazines. Consider the following:
-
Catalyst Activity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.
-
Solution: Ensure you are using a suitable precatalyst/ligand system. For electron-deficient bromopyrazines, electron-rich and bulky phosphine ligands such as SPhos or XPhos, often in combination with precatalysts like Pd2(dba)3 or specialized Buchwald precatalysts, can be effective.[1] These ligands facilitate the oxidative addition step, which can be challenging with electron-poor aryl halides.[2]
-
-
Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly before adding the catalyst.[5]
-
Question: I am observing significant amounts of dehalogenated pyrazine byproduct. What is the cause and how can I prevent it?
Answer:
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Cause: This typically occurs after oxidative addition. The palladium complex may react with a hydride source in the reaction mixture (e.g., from the solvent or base) followed by reductive elimination to yield the dehalogenated product.[6]
-
Prevention:
-
Choice of Base: Some bases are more prone to generating hydride species. Consider switching to a non-hydridic base like cesium fluoride (CsF) or potassium carbonate (K2CO3).[4][7]
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential hydride sources.
-
Reaction Time: Minimize reaction time. Once the starting material is consumed, prolonged heating can increase the likelihood of side reactions.
-
Question: My desired product is formed, but I also see a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
Answer:
Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen.
-
Cause: Oxygen can facilitate the oxidation of the boronic acid and its subsequent homocoupling, catalyzed by palladium.
-
Solution:
-
Thorough Degassing: As with preventing catalyst deactivation, rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction is crucial.[5]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid. A large excess is generally not necessary and can lead to more homocoupling.
-
Order of Addition: Add the catalyst to the reaction mixture last, after ensuring it is thoroughly deoxygenated.
-
Question: The reaction works, but the yield is inconsistent between batches. What could be the reason?
Answer:
Inconsistent yields often point to sensitivity to reaction conditions or reagent quality.
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if they are electron-deficient or if the reaction conditions are too harsh (e.g., prolonged heating, presence of water).[8] Use fresh, high-quality boronic acids.
-
Base Quality: The hydration state and purity of the base can affect the reaction. Use a freshly opened or properly stored base.
-
-
Reaction Setup:
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially for heterogeneous reactions.
-
Heating: Maintain a consistent and uniform temperature. Use an oil bath or heating mantle with a temperature controller.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for Suzuki coupling of bromopyrazines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for electron-deficient heteroaryl bromides like bromopyrazines, catalyst systems with electron-rich and sterically hindered phosphine ligands are often successful. Systems like (A-taphos)2PdCl2, Pd(PPh3)4, or combinations of a palladium source (e.g., Pd2(dba)3) with ligands like XPhos or SPhos have been reported to give good to excellent yields.[1][4]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Inorganic bases are most common. Cesium fluoride (CsF) has been shown to be highly effective for the Suzuki coupling of imidazopyrazines, providing excellent yields with fewer side products.[4] Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are also widely used and effective bases for these types of couplings.[1]
Q3: What is the ideal solvent system?
A3: A mixture of an organic solvent and water is often optimal. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. A 4:1 mixture of 1,2-dimethoxyethane (DME) and water has been reported as an excellent solvent system for the Suzuki coupling of a 2-bromo-1H-imidazo[4,5-b]pyrazine.[4] Other common solvent systems include dioxane/water and THF/water.[3][9]
Q4: Do I need to protect the nitrogen atoms on the pyrazine ring?
A4: Generally, for Suzuki coupling, protection of the pyrazine nitrogens is not necessary. The reaction is compatible with the unprotected heterocycle. In fact, some studies focus specifically on the successful coupling of unprotected nitrogen-rich heterocycles.[1]
Q5: My bromopyrazine has other functional groups. Will the Suzuki coupling tolerate them?
A5: The Suzuki coupling is known for its excellent functional group tolerance. It is generally compatible with esters, ketones, amides, nitriles, and other common functional groups. However, substrates with acidic protons (like unprotected indazoles) can sometimes inhibit the reaction, though successful protocols for these have also been developed.[1]
Data Presentation
The following tables summarize the optimization of reaction conditions for the Suzuki coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with 4-methoxyphenyl boronic acid, as reported by Joy et al. (2015).[4]
Table 1: Optimization of the Solvent System [4]
| Entry | Solvent System (4:1) | Yield (%) |
| 1 | Toluene-H2O | 45 |
| 2 | THF-H2O | 62 |
| 3 | Dioxane-H2O | 71 |
| 4 | ACN-H2O | 58 |
| 5 | DMF-H2O | 75 |
| 6 | DME-H2O | 94 |
Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine (1 mmol), 4-methoxyphenyl boronic acid (1.2 mmol), (A-taphos)2PdCl2 (2 mol%), Cs2CO3 (2 mmol), solvent (5 mL), 100 °C, Microwave irradiation.
Table 2: Optimization of the Base [4]
| Entry | Base | Yield (%) |
| 1 | K2CO3 | 78 |
| 2 | Na2CO3 | 71 |
| 3 | K3PO4 | 82 |
| 4 | Cs2CO3 | 86 |
| 5 | CsF | 94 |
| 6 | Et3N | 35 |
Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine (1 mmol), 4-methoxyphenyl boronic acid (1.2 mmol), (A-taphos)2PdCl2 (2 mol%), Base (2 mmol), DME-H2O (4:1, 5 mL), 100 °C, Microwave irradiation.
Experimental Protocols
General Procedure for the Suzuki Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine under Microwave Irradiation (adapted from Joy et al., 2015) [4]
-
To a microwave reactor vessel, add 2-bromo-1H-imidazo[4,5-b]pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium fluoride (CsF) (2.0 mmol), and the palladium catalyst, (A-taphos)2PdCl2 (0.02 mmol).
-
Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for the required time (typically 10-20 minutes, monitor by TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-2 substituted imidazopyrazine.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of bromopyrazines.
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(6-Bromopyrazin-2-yl)morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic approaches for this compound are:
-
Nucleophilic Aromatic Substitution (SNAar): This is a common method involving the reaction of a dihalo-pyrazine, typically 2,6-dibromopyrazine or 2-chloro-6-bromopyrazine, with morpholine. The reaction is usually carried out in the presence of a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when the SNAr reaction is sluggish or gives low yields. It involves the coupling of an aryl halide (2,6-dibromopyrazine) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: What is the starting material for the synthesis?
A2: The most common starting material is 2,6-dibromopyrazine. This can be synthesized by the bromination of pyrazine.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for analogous reactions, such as the synthesis of 2-Bromo-6-methylaminopyridine from 2,6-dibromopyridine, are in the range of 37-54%.[2] For the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, yields can range from satisfactory (55%) to nearly quantitative (98%).[1] Optimization of the reaction conditions is crucial for achieving high yields.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spots of the starting material and the product, you can determine the extent of the reaction.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a pre-catalyst. - Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Base | - For SNAr, a strong base like sodium tert-butoxide or potassium carbonate is often used. Ensure the base is dry and of high purity. - For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[1] |
| Low Reaction Temperature | - Increase the reaction temperature in increments of 10-20°C. For SNAr reactions with less reactive aryl halides, higher temperatures are often necessary. - For Buchwald-Hartwig reactions, temperatures typically range from 80-110°C. |
| Poor Solvent Choice | - For SNAr, polar aprotic solvents like DMSO or DMF are generally effective. - For Buchwald-Hartwig, anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used. |
| Ligand Issues (Buchwald-Hartwig) | - The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky ligands like XPhos or SPhos are often effective. - Ensure the ligand is not degraded. |
Presence of Multiple Products (Low Purity)
| Potential Cause | Troubleshooting Steps |
| Formation of Bis-aminated Byproduct | - Use a stoichiometric excess of the dihalopyrazine starting material (e.g., 1.2-1.5 equivalents) to favor mono-substitution. - Add the morpholine slowly to the reaction mixture to maintain a low concentration. - Lower the reaction temperature to improve selectivity. |
| Decomposition of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. - Reduce the reaction time. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Hydrolysis of Bromo-substituent | - Use anhydrous solvents and reagents to prevent the replacement of the bromine atom with a hydroxyl group. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Adapted from similar syntheses)
-
To a solution of 2,6-dibromopyrazine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add morpholine (1.0-1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination (Adapted from similar syntheses)
-
In a glovebox, combine a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add 2,6-dibromopyrazine (1.0 eq) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add morpholine (1.0-1.2 eq) to the mixture.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110°C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Palladium-Catalyzed Amination of Pyrazines
Welcome to the technical support center for palladium-catalyzed amination of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the palladium-catalyzed amination of pyrazines, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may not have been properly activated to the Pd(0) state. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific pyrazine substrate and amine. 3. Inappropriate Base: The base may be too weak to deprotonate the amine or the resulting palladium-amine complex. 4. Reaction Temperature Too Low: The reaction may require higher temperatures for efficient catalytic turnover. 5. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not have been properly degassed. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for in situ reduction. 2. Screen a variety of bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos, which are often effective for electron-deficient heteroaryl chlorides.[1] 3. Switch to a stronger base like NaOtBu or LHMDS. However, be mindful of the base sensitivity of your substrate.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can sometimes be beneficial.[3] 5. Use anhydrous, degassed solvents like toluene or dioxane. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Significant Hydrodehalogenation Side Product | 1. Slow Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the C-N bond, may be slow relative to competing pathways. 2. Presence of Hydride Sources: Water, alcohols, or even the amine itself can act as a hydride source, leading to the reduction of the chloropyrazine. 3. Ligand Choice: Some ligands may favor the hydrodehalogenation pathway. | 1. Employ bulky, electron-rich ligands that promote reductive elimination.[1][4] The choice of ligand can significantly influence the rate-limiting step of the reaction.[1] 2. Use rigorously dried solvents and reagents. Consider using a stoichiometric amount of a hydride scavenger if necessary. A bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by promoting amination through in-situ formation of Cu-hydride species.[5][6] 3. Screen different classes of phosphine ligands to find one that minimizes this side reaction for your specific substrate combination. |
| Formation of Dimerized Byproducts | 1. Homocoupling of Pyrazine: The palladium catalyst can sometimes promote the homocoupling of the chloropyrazine starting material. 2. Amine Dimerization: While less common in this context, oxidative dimerization of the amine coupling partner can occur under certain conditions. | 1. Optimize the reaction conditions, particularly the catalyst and ligand loading. Lowering the catalyst concentration may disfavor the homocoupling pathway. 2. Ensure the reaction is run under strictly anaerobic conditions. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Electron-deficient heterocycles like pyrazines can sometimes coordinate to the palladium center and inhibit catalysis. 2. Product Inhibition: The aminated pyrazine product may be binding to the palladium catalyst and inhibiting further turnover. | 1. Use a more robust catalyst system. Pre-catalysts are often more stable and resistant to deactivation. Increasing the ligand-to-palladium ratio can sometimes help stabilize the active catalyst. 2. Consider using a different ligand that may be less susceptible to product inhibition. In some cases, a slow addition of the amine can help to maintain a low concentration of the product throughout the reaction. |
| Competing Nucleophilic Aromatic Substitution (SNAr) | 1. Activated Substrate: Chloropyrazines are electron-deficient and can be susceptible to direct nucleophilic attack by the amine, especially at higher temperatures.[7][8] 2. Strongly Nucleophilic Amine: Highly nucleophilic amines are more likely to participate in SNAr. | 1. For highly activated chloropyrazines, a palladium catalyst may not be necessary, and the reaction can proceed via an SNAr mechanism.[7][8] If the palladium-catalyzed pathway is desired for selectivity reasons, running the reaction at a lower temperature may favor the catalytic cycle over the uncatalyzed SNAr. 2. If SNAr is a significant side reaction, consider using a less nucleophilic amine if the desired product allows for it, or screen for palladium-catalyst systems that operate efficiently at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed amination of a chloropyrazine not working?
A1: There are several potential reasons for a failed reaction. The most common culprits are an inactive catalyst, an inappropriate choice of ligand or base for the electron-deficient pyrazine ring, or running the reaction at a temperature that is too low. Start by ensuring your catalyst is active and that you are using a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. Also, make sure your solvent is anhydrous and the reaction is performed under an inert atmosphere.
Q2: I am observing a significant amount of the dehalogenated pyrazine as a byproduct. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction. To minimize it, focus on promoting the desired C-N bond-forming reductive elimination step. This can often be achieved by using sterically hindered and electron-donating ligands.[1][4] Additionally, ensure your reaction is free from extraneous hydride sources like water or alcohols by using dry reagents and solvents.
Q3: Can I use other pyrazine halides besides chlorides?
A3: Yes, bromo- and iodopyrazines are also suitable substrates. Generally, the order of reactivity is I > Br > Cl. If you are having trouble with a chloropyrazine, switching to the corresponding bromopyrazine may lead to a more efficient reaction, although chlorides are often more readily available and cost-effective.
Q4: What is the best palladium source to use?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species. For challenging substrates like pyrazines, using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) catalyst under the reaction conditions, is often more reliable and can lead to more reproducible results.[2]
Q5: Is it possible for the amine to react with the chloropyrazine without a palladium catalyst?
A5: Yes, due to the electron-deficient nature of the pyrazine ring, a direct nucleophilic aromatic substitution (SNAr) can occur, especially with highly nucleophilic amines and at elevated temperatures.[7][8] In some cases, particularly with very reactive chloropyrazines, the SNAr pathway can be the dominant one, and a palladium catalyst may not be necessary.[7][8]
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of 2-Chloropyrazine with a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Chloropyrazine
-
Primary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
RuPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add 2-chloropyrazine and the primary amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The choice of ligand and base is critical for achieving high yields and minimizing side products in the palladium-catalyzed amination of chloropyrazines. The following table summarizes representative data, highlighting the impact of these parameters.
| Entry | Pyrazine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Yield of Hydrodehalogenation (%) |
| 1 | 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | Low |
| 2 | 2-Chloropyrazine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Moderate | Moderate |
| 3 | 2-Chloropyrazine | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | Low | High |
| 4 | 2-Chloropyrazine | Morpholine | None (SNAr) | K₂CO₃ | DMSO | 130 | 78 | N/A |
Note: This table is a qualitative representation based on general trends reported in the literature. Actual yields will vary depending on the specific reaction conditions and substrates.
Visualizations
Figure 1. Catalytic cycle for the Buchwald-Hartwig amination of chloropyrazine, including the competing hydrodehalogenation side reaction.
Figure 2. A workflow diagram for troubleshooting common issues in the palladium-catalyzed amination of pyrazines.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(6-Bromopyrazin-2-yl)morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-Bromopyrazin-2-yl)morpholine and its derivatives. The following sections offer guidance on common purification challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and degradation of the desired product. Potential impurities include:
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Unreacted 2,6-dibromopyrazine: If the reaction does not go to completion, the starting material will be a primary impurity.
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Unreacted morpholine: Excess morpholine used in the reaction may remain.
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Bis-morpholino pyrazine: A potential side-product where a second morpholine molecule displaces the remaining bromine atom.
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Hydrolysis products: Reaction with any residual water can lead to the formation of 6-bromopyrazin-2-ol.
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Solvent and reagent-derived impurities: Residual palladium catalyst, ligands, and solvents from the reaction and work-up steps.
Q2: What is the expected purity of this compound after initial synthesis and work-up?
A2: The purity of the crude product can vary significantly based on the reaction conditions and work-up procedure. Generally, a purity of 85-95% might be expected before further purification. Commercial suppliers of this compound typically offer purities of 95% or higher.
Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound and for tracking the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment, often with an internal standard for quantitative analysis. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify potential impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Column Chromatography Troubleshooting
Issue 1: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound may be too polar for normal-phase silica gel chromatography or it might be interacting strongly with the acidic nature of the silica.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Try a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM).
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or reverse-phase silica gel.
-
Modify the Mobile Phase: For basic compounds like morpholine derivatives, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.
-
Issue 2: The compound elutes with the solvent front, resulting in poor separation from non-polar impurities.
-
Possible Cause: The eluent is too polar for the compound.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexane or a low percentage of ethyl acetate in hexane, and gradually increase the polarity.
-
Optimize TLC First: Ensure you have a good separation on the TLC plate with the desired compound having an Rf value between 0.2 and 0.4 before attempting column chromatography.
-
Issue 3: The purified fractions are still showing multiple spots on the TLC.
-
Possible Cause: The column may have been overloaded, the elution was too fast, or the chosen solvent system was not optimal for separating the specific impurities.
-
Troubleshooting Steps:
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
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Optimize Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation.
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Use a Gradient Elution: A gradual increase in the polarity of the mobile phase can often provide better separation of closely eluting compounds than an isocratic (constant solvent composition) elution.
-
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The cooling process is too rapid, the solution is supersaturated, or the chosen solvent is not ideal.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
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Add a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
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Re-dissolve and Add Anti-solvent: Re-heat the solution until the oil dissolves, then slowly add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 2: No crystals form, even after cooling for an extended period.
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Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not concentrated enough.
-
Troubleshooting Steps:
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Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.
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Add an Anti-solvent: Slowly add a miscible solvent in which your compound is poorly soluble.
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Try a Different Solvent System: Experiment with different solvents or solvent mixtures.
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Issue 3: The recovered yield is very low.
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Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
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Troubleshooting Steps:
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.
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Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Data Presentation
The following tables summarize typical outcomes for the purification of this compound derivatives.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-85% | High resolution for complex mixtures | Can be time-consuming and requires significant solvent volumes |
| Recrystallization | >99% (for crystalline solids) | 70-95% | Simple, cost-effective, and can yield very pure material | Not suitable for all compounds (oils or amorphous solids), potential for lower yield |
Table 2: Recommended Solvents for Purification
| Purification Technique | Recommended Solvents/Solvent Systems |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture, Dichloromethane/Hexane mixture |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
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Select an appropriately sized glass column.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Wash the column with the initial eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Confirm the purity of the final product using HPLC and/or NMR.
-
Protocol 2: Recrystallization Purification
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a few drops of a potential recrystallization solvent at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.
-
If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve even upon heating, the solvent is not polar enough. Test various solvents and solvent mixtures to find the optimal one.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
-
-
Analysis:
-
Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.
-
Confirm the purity using HPLC and/or NMR.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
Overcoming low reactivity of 4-(6-Bromopyrazin-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low reactivity of 4-(6-Bromopyrazin-2-yl)morpholine in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in palladium-catalyzed cross-coupling reactions?
The reduced reactivity of this substrate stems from the electronic properties of the pyrazine ring. Pyrazine is an electron-deficient heterocycle, which deactivates the carbon-bromine (C-Br) bond. This deactivation increases the energy barrier for the crucial oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, often leading to low or no product yield under standard conditions.
Q2: What are the most common and effective cross-coupling reactions for functionalizing this molecule?
Despite its low reactivity, this compound can be successfully functionalized using optimized palladium-catalyzed cross-coupling reactions. The most common methods are:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds. Success heavily relies on the choice of a highly active catalyst system.[1][2]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds. This reaction requires specialized bulky, electron-rich phosphine ligands to facilitate the coupling of amines with the unreactive aryl bromide.[3][4]
Q3: Can Nucleophilic Aromatic Substitution (SNA r) be used as an alternative to cross-coupling?
Yes, in certain cases. Nucleophilic Aromatic Substitution (SNA r) can be a viable alternative, particularly with strong nucleophiles. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by potent nucleophiles.[5][6] This method avoids the need for a metal catalyst but is limited to a narrower range of nucleophilic partners compared to cross-coupling reactions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.[5][7]
Q4: What is hydrodehalogenation and how can I prevent it?
Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 4-(pyrazin-2-yl)morpholine. This can be promoted by certain catalysts and reaction conditions.[8][9] To minimize this side product, consider the following:
-
Ligand Choice: Use bulky, electron-rich ligands that favor reductive elimination over competing pathways.
-
Reaction Time: Avoid prolonged reaction times, which can increase the likelihood of this side reaction.
-
Hydrogen Source: Ensure reagents and solvents are anhydrous, as water can be a proton source.
Troubleshooting Guides
Problem: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing poor results with your Suzuki-Miyaura coupling, it is likely due to the challenging oxidative addition step. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.
Problem: Failure in Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination on this substrate is critically dependent on the catalyst system.[3][4] Failure often points to an insufficiently active catalyst or suboptimal base selection.
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Data & Protocols
Optimized Reaction Conditions
The following tables provide recommended starting points for optimizing reactions with this compound, based on literature for analogous electron-deficient heteroaryl bromides.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that accelerate the slow oxidative addition step.[10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-coordinating bases are effective for this type of substrate.[2] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Polar aprotic or nonpolar solvents are often effective.[11][12] |
| Catalyst Loading | 2-5 mol% | Higher loading may be necessary due to low substrate reactivity. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to overcome the activation energy. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
|---|---|---|
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, BrettPhos, or RuPhos | Sterically hindered ligands are essential for coupling with unreactive aryl bromides.[4] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is critical for amine deprotonation and catalyst turnover.[13] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Catalyst Loading | 1-3 mol% | Standard loading for efficient catalysis. |
| Temperature | 90-110 °C | Necessary to drive the reaction to completion. |
Key Experimental Protocols
Disclaimer: These are general starting protocols and must be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.03 eq.) and the phosphine ligand (e.g., XPhos, 0.06 eq.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Atmosphere Purge: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., BrettPhos, 0.02-0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Atmosphere Purge: Seal the tube and, if not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 110 °C) and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography.
References
- 1. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Brominated Heterocycles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving brominated heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: My reaction shows low or no conversion. What are the initial steps to troubleshoot?
Answer: When facing low or no product formation, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Consider using a pre-formed palladium catalyst, which can offer greater consistency.[1] If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state, a step which can sometimes be inefficient.[2]
-
Reagent Purity: Impurities in the brominated heterocycle or the coupling partner (e.g., boronic acid) can poison the catalyst.[3] Ensure starting materials are pure and dry.
-
Oxygen Sensitivity: The active Pd(0) catalyst can be deactivated by oxygen.[3] Ensure your reaction is properly degassed by purging with an inert gas (Argon or Nitrogen) for a sufficient amount of time.
-
Base Selection: The choice and quality of the base are critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][5] The base's solubility can also play a role; sometimes, aqueous or biphasic systems can enhance its effectiveness.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but can be incompatible with sensitive functional groups.[2][6]
Question: I'm observing significant debromination or other side reactions. How can I minimize these?
Answer: Side reactions like debromination (hydrodehalogenation) or homocoupling of the starting materials can compete with the desired cross-coupling pathway.
-
Ligand Choice: The ligand plays a key role in stabilizing the catalyst and promoting the desired reaction steps (oxidative addition and reductive elimination) over side reactions.[7] For electron-rich heterocycles, which can be challenging, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate the oxidative addition step and often improve results.[1][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Boronic Acid Stability: In Suzuki reactions, boronic acids can undergo protodeboronation, especially under harsh conditions.[1] Using potassium aryltrifluoroborates can sometimes offer greater stability.
Question: My catalyst appears to be deactivating, especially with nitrogen-containing heterocycles. What can I do?
Answer: Heteroatoms, particularly nitrogen in rings like pyridines or pyrazoles, can coordinate to the palladium center and inhibit or deactivate the catalyst.[8][9]
-
Select a Robust Ligand: Bulky biarylphosphine ligands (often called "Buchwald ligands") are designed to create a sterically hindered coordination sphere around the palladium.[4] This bulkiness can prevent the heteroatom of the substrate from binding too strongly to the metal center, thus preventing catalyst deactivation.
-
Use a Pre-catalyst: Pre-catalysts are often more robust and can generate the active catalytic species more cleanly and efficiently, which is particularly helpful for challenging substrates.[1]
-
Modify Catalyst Loading: While not always ideal, a modest increase in catalyst loading might be necessary to achieve full conversion with particularly inhibitory substrates.[3]
Frequently Asked Questions (FAQs)
What is a good starting point for catalyst selection for a novel brominated heterocycle?
A versatile starting point for many cross-coupling reactions like Suzuki or Buchwald-Hartwig is a combination of a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.[1][4] Ligands like SPhos, XPhos, or RuPhos have demonstrated broad applicability for coupling a wide range of substrates, including various heteroaryl systems.[1][4] Using a pre-formed catalyst incorporating one of these ligands can also be an excellent and convenient starting point.[1]
How do I choose between different classes of phosphine ligands?
The choice of ligand is critical and depends on the specific coupling partners.
-
Monodentate, Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands): Ligands like XPhos, SPhos, and DavePhos are highly effective for a wide range of C-C and C-N bond-forming reactions.[1][4] Their bulk and electron-donating properties enhance the rates of both oxidative addition and reductive elimination, making them suitable for challenging substrates like electron-rich heterocycles or sterically hindered partners.[4]
-
Bidentate Phosphine Ligands (e.g., DPPF, BINAP): These were among the first to reliably couple primary amines in Buchwald-Hartwig aminations and are effective for aryl iodides.[10] The chelation is thought to prevent the formation of unreactive palladium dimers.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are an alternative to phosphines and can serve as strongly electron-donating, sterically demanding ligands, offering high stability and reactivity in some cases.[5]
What is the role of the base and solvent in the reaction?
The base and solvent are not merely reaction media; they are crucial parameters that can dictate the success of the reaction.
-
Base: In Suzuki coupling, the base is required to activate the organoboron species to facilitate transmetalation.[11] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence reaction rates and yields.[5][11] In Buchwald-Hartwig amination, a strong base (e.g., NaOtBu, LHMDS) is typically needed to deprotonate the amine.[2]
-
Solvent: Solvents like toluene, dioxane, and THF are commonly used.[1][12] The choice can affect the solubility of reagents, particularly the base, and the stability of the catalytic species. In some cases, aqueous or biphasic solvent systems are employed.[1]
Catalyst System Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, illustrating the effect of different ligands and conditions.
| Brominated Heterocycle | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0 eq) | Dioxane | 110 | 74 |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ (2.0 eq) | DMF | 100 | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ (2.0 eq) | DMF/H₂O | 80 | 92 |
| 2-Bromopyrimidine | i-PrZnBr·LiCl | Pd₂(dba)₃ (2.5) | RuPhos (5.0) | — | THF | 23 | 94 |
| 2-Bromo-6-Me-quinoline | (S)-sec-Butylzinc bromide | Pd₂(dba)₃ (2.5) | tBuXPhos (5.0) | — | THF | 23 | 92 |
Data compiled from various sources for illustrative purposes.[8][13] Ligand 1 refers to a specific phosphine ligand detailed in the cited literature.
Visual Guides
Catalyst Selection Workflow
The following diagram provides a general workflow for selecting an initial catalyst system for cross-coupling with a brominated heterocycle.
Caption: A decision tree for initial catalyst system selection.
Troubleshooting Common Issues
This flowchart illustrates a logical progression for troubleshooting a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting failed reactions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocycle with an arylboronic acid.
Materials:
-
Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 95% Ethanol or DMF/Water mixture), degassed (5-10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[14]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed solvent (5-10 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[12][13] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[15]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[16]
Disclaimer: This protocol is a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.
References
- 1. jmcct.com [jmcct.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. nbinno.com [nbinno.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. rsc.org [rsc.org]
Managing impurities in the synthesis of pyrazine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine compounds. Our aim is to help you manage impurities and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered in pyrazine synthesis?
A1: The most prevalent impurities in pyrazine synthesis typically arise from side reactions of the starting materials and intermediates. These can be broadly categorized as:
-
Other Nitrogen Heterocycles: Imidazole derivatives are common byproducts, especially in syntheses involving sugars and ammonia.[1][2][3] Pyrazinones have also been reported as impurities in certain Maillard reaction models.
-
Polymeric Materials: Under certain conditions, especially with starting materials like glyoxal and ethylenediamine, linear polymers can form instead of the desired cyclic pyrazine structure.[4] High temperatures can also lead to the breakdown of pyrazine rings, contributing to the formation of byproducts and polymeric materials.[5]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave starting materials and intermediates like dihydropyrazines in the final product mixture.[5]
-
Positional Isomers: When synthesizing substituted pyrazines, the formation of positional isomers is a common challenge, leading to difficulties in purification.
Q2: My final pyrazine product is discolored (e.g., brown or yellow). What is the likely cause and how can I prevent it?
A2: Discoloration in the final product is often an indication of impurities, typically resulting from:
-
Maillard Reaction Byproducts: The Maillard reaction, a common route for pyrazine synthesis, is also known as the non-enzymatic browning reaction. It produces a complex mixture of compounds, including colored melanoidins, which can impart a brown color to the product.
-
Oxidation: The dihydropyrazine intermediate is susceptible to oxidation to form the aromatic pyrazine. However, over-oxidation or side reactions with oxidizing agents can lead to colored byproducts.
-
Thermal Degradation: High reaction temperatures can cause the degradation of both the starting materials and the pyrazine product, leading to the formation of colored, often polymeric, impurities.[5]
To prevent discoloration:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation. A study on pyrazine synthesis from diamine and diol showed that temperatures exceeding 450°C resulted in the breakdown of the pyrazine product.[5]
-
Control Reaction Time: Prolonged reaction times can increase the formation of colored byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: Employ appropriate purification techniques such as activated carbon treatment or chromatography to remove colored impurities.
Q3: I am observing a low yield of my target pyrazine. What are the potential reasons and how can I improve it?
A3: Low yields in pyrazine synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly impact the reaction yield. For instance, in the synthesis of pyrazines from acetol and ammonium hydroxide, a higher pH (around 11.0) resulted in a greater yield.[6]
-
Side Reactions: The formation of byproducts, such as imidazoles or polymers, consumes the starting materials and reduces the yield of the desired pyrazine.
-
Starting Material Quality: The purity of starting materials is crucial. Impurities in the reactants can lead to unwanted side reactions.
-
Inefficient Purification: Product loss during workup and purification steps can significantly lower the final yield.
To improve the yield:
-
Systematic Optimization of Reaction Parameters: Experiment with different temperatures, pH values, solvents, and reactant ratios to find the optimal conditions for your specific synthesis.
-
Use of Catalysts: Certain catalysts, such as zinc, copper-chromite, or FeCl3, have been shown to improve the yield and selectivity of pyrazine synthesis.[5]
-
Careful Workup and Purification: Choose a purification method that is well-suited for your target pyrazine and minimizes product loss.
Troubleshooting Guide
Problem 1: Presence of Unexpected Peaks in GC-MS Analysis
Symptoms: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows several unexpected peaks in addition to your desired pyrazine product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Imidazole Byproducts | Imidazoles are common impurities, especially in syntheses involving ammonia and dicarbonyl compounds. They often have different retention times than pyrazines. To confirm, compare the mass spectra of the unknown peaks with known imidazole fragmentation patterns. To remove them, silica gel column chromatography can be effective as imidazoles are often more polar than pyrazines.[1][2] |
| Presence of Positional Isomers | Alkyl-substituted pyrazines can form as a mixture of positional isomers, which may have very similar mass spectra, making them difficult to distinguish by MS alone.[7][8] Use of retention indices from GC analysis on different stationary phases can help in their identification.[7] High-performance flash chromatography may be required for their separation. |
| Residual Starting Materials or Intermediates | Incomplete reaction can leave starting materials or intermediates like dihydropyrazines. Compare the retention times and mass spectra with those of your starting materials. To drive the reaction to completion, consider increasing the reaction time or temperature, or adjusting the stoichiometry of the reactants. |
| Solvent Impurities or Artifacts | The solvent used for extraction or injection can sometimes introduce impurities or react with the analyte in the hot GC inlet. Run a blank solvent injection to check for solvent-related peaks. |
| Column Bleed or Contamination | At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and ghost peaks. Ensure your column is not exceeding its maximum operating temperature and is properly conditioned. |
Problem 2: Formation of Polymeric Material/Tar
Symptoms: The reaction mixture is thick, viscous, and difficult to work with, indicating the formation of polymers or tar.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Uncontrolled Condensation of Glyoxal and Ethylenediamine | This specific reaction is known to be prone to polymerization.[4] The use of an alkaline medium and a lower alkanol solvent can help to control the reaction and favor the formation of the dihydropyrazine intermediate.[4] |
| High Reaction Temperature | Excessive heat can promote polymerization and degradation of the reactants and products.[5] Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration. |
| Presence of Reactive Impurities | Impurities in the starting materials can initiate or participate in polymerization reactions. Ensure the purity of your reactants. |
| Post-synthesis Polymerization | Some pyrazine derivatives can be unstable and polymerize upon standing. Store the purified product under an inert atmosphere and at a low temperature. |
Quantitative Data Summary
Table 1: Effect of pH on Pyrazine Yield
| pH | Relative Yield of Total Pyrazines (%) |
| 8.0 | ~40 |
| 11.0 | 100 |
Data adapted from a study on pyrazine synthesis from acetol and NH4OH, where the yield at pH 11.0 is set to 100% for comparison.[6]
Table 2: Effect of Temperature on Pyrazine Yield
| Temperature (°C) | Relative Yield of 2,3,5-trimethylpyrazine (%) |
| 19 | ~25 |
| 28 | ~60 |
| 37 | 100 |
| 46 | ~85 |
| 55 | ~50 |
Data adapted from a study on the fermentation of Bacillus amyloliquefaciens to produce 2,3,5-trimethylpyrazine, with the yield at 37°C normalized to 100%.
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification of Pyrazine Compounds
This protocol provides a general guideline for the purification of pyrazine derivatives using flash chromatography. The specific solvent system and silica gel loading will need to be optimized for each compound.
-
Sample Preparation: Dissolve the crude pyrazine product in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing:
-
Select a flash chromatography column of an appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the chosen mobile phase (a non-polar solvent like hexane is often used for initial packing).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles.
-
-
Sample Loading:
-
Once the silica gel is packed, drain the solvent until it is level with the top of the silica bed.
-
Carefully apply the dissolved sample to the top of the silica gel.
-
-
Elution:
-
Begin elution with the chosen mobile phase. A common starting point for pyrazines is a mixture of hexane and ethyl acetate.[6]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The polarity can be increased by increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Product Isolation: Combine the fractions containing the pure pyrazine product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for GC-MS Analysis of Pyrazine Impurities
This protocol outlines a general method for the analysis of volatile impurities in pyrazine synthesis using GC-MS. Specific parameters may need to be adjusted based on the analytes and instrumentation.
-
Sample Preparation: Dilute a small amount of the crude or purified pyrazine sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a capillary column suitable for the analysis of heterocyclic compounds (e.g., a DB-WAX or equivalent).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280 °C) to elute all components.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Set the MS to scan a mass range appropriate for the expected compounds and their fragments (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the desired pyrazine product and any impurities by comparing their retention times and mass spectra to reference data or spectral libraries.
-
For unknown impurities, analyze the fragmentation patterns to propose potential structures.
-
Visualizations
Caption: Impurity formation pathway in pyrazine synthesis.
Caption: Troubleshooting workflow for pyrazine synthesis.
References
- 1. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. US3350399A - Method of preparing pyrazinoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility issues of morpholine-containing compounds in organic solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of morpholine-containing compounds in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the morpholine moiety often included in drug candidates?
A1: The morpholine ring is a "privileged structure" in medicinal chemistry. Its inclusion can enhance the aqueous solubility, bioavailability, and metabolic stability of drug molecules.[1][2] The nitrogen atom in the morpholine ring provides a weakly basic handle (pKa of morpholinium is about 8.7), which can improve the pharmacokinetic profile of a compound.[3] Specifically, it can help modulate the lipophilic-hydrophilic balance, which is crucial for properties like brain permeability.[4][5][6]
Q2: What are the general solubility characteristics of morpholine itself?
A2: Morpholine is a colorless, hygroscopic liquid that is miscible with water and a wide range of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[7][8][9] However, its solubility can be limited in alkaline aqueous solutions.[10]
Q3: What factors influence the solubility of morpholine-containing compounds in organic solvents?
A3: Several factors can affect the solubility of these compounds:
-
Polarity of the Solvent and Solute: The principle of "like dissolves like" is fundamental. The polarity of the morpholine-containing compound, dictated by its overall structure, will determine its solubility in various organic solvents.[11]
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding, which can influence solubility in protic solvents.[11]
-
pH of the Solution: For ionizable compounds, the pH of the medium can significantly impact solubility. Protonation of the morpholine nitrogen at lower pH can increase solubility in polar solvents.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.[12]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[13]
Q4: How can I get a general idea of a suitable solvent for my morpholine-containing compound?
A4: A helpful rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers. For instance, if your compound has ester functionalities, ethyl acetate might be a good starting point.[14] Given the ether and amine functionalities in the morpholine ring, polar aprotic and protic solvents are often good candidates.
Troubleshooting Guide
Problem 1: My morpholine-containing compound is "oiling out" during recrystallization instead of forming crystals.
-
Cause: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[15]
-
Solutions:
-
Lower the temperature at which the compound dissolves: Try using a larger volume of solvent or a solvent system where your compound is more soluble at a lower temperature.
-
Change the solvent system: If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Induce crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization.[3]
-
Charcoal treatment: If impurities are the suspected cause, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling.
-
Problem 2: I am getting a very low yield after recrystallization.
-
Cause: A low yield can result from several factors:
-
Using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[3][15]
-
Cooling the solution too quickly, which can trap impurities and prevent the formation of pure crystals.
-
Washing the collected crystals with a solvent that is not sufficiently cold, redissolving some of the product.[3]
-
-
Solutions:
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve your compound.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Use ice-cold rinsing solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.
-
Recover from the mother liquor: If you suspect a significant amount of your compound is still in the filtrate (mother liquor), you can try to concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.
-
Problem 3: My morpholine-containing compound is not dissolving in the desired organic solvent for a reaction.
-
Cause: The polarity of your compound and the chosen solvent may not be well-matched. The presence of other functional groups on your molecule can significantly alter its overall polarity compared to unsubstituted morpholine.
-
Solutions:
-
Increase the temperature: Gently heating the mixture can often increase solubility.
-
Use a co-solvent: Adding a small amount of a solvent in which your compound is highly soluble (like DMSO or DMF) can help to dissolve it in the bulk solvent.[16][17][18][19][20]
-
Consider a different solvent: Refer to solubility data tables (like the one below) or perform small-scale solubility tests with a range of solvents to find a more suitable one.
-
pH adjustment: If your reaction conditions permit, adding a small amount of an acid to protonate the morpholine nitrogen can increase its solubility in polar solvents.
-
Quantitative Solubility Data
The following table summarizes the solubility of several morpholine-containing drugs in common organic solvents. This data can serve as a starting point for selecting appropriate solvents in your experiments.
| Compound | Solvent | Solubility (mg/mL) |
| Gefitinib | DMSO | ~20[18][19] |
| DMF | ~20[18][19] | |
| Ethanol | ~0.3[18][19] | |
| Methanol | Slightly Soluble[21] | |
| Linezolid | DMSO | ~20[17] |
| DMF | ~30[17] | |
| Ethanol | ~1[17] | |
| Methanol | Highly Soluble[22] | |
| Aprepitant | DMSO | ~16[16][20] |
| DMF | ~25[16][20] | |
| Ethanol | ~3[16][20] | |
| Acetonitrile | Slightly Soluble[23][24] |
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of a morpholine-containing compound in an organic solvent. The shake-flask method is considered the gold standard for thermodynamic solubility measurements.[25]
Materials:
-
Test compound (crystalline solid)
-
Selected organic solvent(s)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid test compound to a vial. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the optimal time may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE for organic solvents). This step is critical to avoid aspirating solid particles.
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the original concentration of the compound in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Visualizations
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 8. Morpholine [drugfuture.com]
- 9. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. US20130317016A1 - Aprepitant Injectable Formulations - Google Patents [patents.google.com]
- 24. WO2009108828A2 - Solubility-enhanced forms of aprepitant and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 25. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: 4-(6-Bromopyrazin-2-yl)morpholine Cross-Coupling Reactions
Welcome to the technical support center for 4-(6-Bromopyrazin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur with this compound?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 4-(pyrazin-2-yl)morpholine as a byproduct. This occurs during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl halide, leading to the debrominated product. The electron-deficient nature of the pyrazine ring in this compound can make it susceptible to this side reaction under certain conditions.
Q2: Which reaction parameters are most critical to control in order to minimize debromination?
A2: The choice of palladium catalyst/precatalyst, ligand, base, solvent, and reaction temperature are all critical factors that can influence the competition between the desired cross-coupling and the undesired debromination. Generally, reaction conditions that favor a rapid rate of cross-coupling over the formation and reaction of palladium-hydride species will minimize debromination.
Q3: Can the choice of ligand significantly impact the yield of the debrominated byproduct?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, RuPhos), have been shown to be effective in promoting the desired C-N or C-C bond formation and can suppress debromination. For instance, in the coupling of 3-bromo-2-aminopyridine with morpholine, the RuPhos precatalyst provided a significantly higher yield of the desired product compared to other ligands.[1]
Q4: How does the choice of base affect the extent of debromination?
A4: The base is essential for the catalytic cycle, but certain bases can promote debromination. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations. However, weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often employed in Suzuki couplings and can sometimes lead to lower levels of debromination, although this is highly substrate-dependent. It has been observed that the presence of hydroxide or alkoxide bases can sometimes be a source of hydride for the debromination pathway.
Troubleshooting Guides
Issue 1: Significant Formation of 4-(pyrazin-2-yl)morpholine during Suzuki-Miyaura Coupling
If you are observing a high percentage of the debrominated byproduct, 4-(pyrazin-2-yl)morpholine, during a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow
Quantitative Data on Reaction Parameter Effects (Hypothetical Data for Illustrative Purposes)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 55 | 40 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 80 | 85 | 10 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME | 90 | 70 | 25 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 65 | 30 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline based on successful couplings of similar heteroaryl bromides.
-
Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst and Ligand Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) in anhydrous toluene. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition : Add anhydrous toluene to the reaction mixture.
-
Degassing : Seal the Schlenk tube and degas the mixture by three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Issue 2: Significant Formation of 4-(pyrazin-2-yl)morpholine during Buchwald-Hartwig Amination
The formation of the debrominated byproduct can also be a significant issue in Buchwald-Hartwig amination reactions. The following guide provides steps to mitigate this side reaction.
Troubleshooting Logic
Quantitative Data on Reaction Parameter Effects for a Similar System (3-bromo-2-aminopyridine with morpholine) [1]
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) |
| Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65 | 71 |
| RuPhos Precatalyst | LiHMDS | THF | 65 | 83 |
| Pd₂(dba)₃/BINAP | LiHMDS | THF | 65 | 71 |
| RuPhos Precatalyst | LiHMDS | THF | rt | 68 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination
This protocol is adapted from successful aminations of related heteroaryl bromides.
-
Reagent Preparation : In a glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried vial.
-
Catalyst Addition : Add a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%).
-
Solvent Addition : Add an anhydrous ethereal solvent such as THF or dioxane.
-
Reaction : Seal the vial and heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary). Monitor the reaction by LC-MS.
-
Work-up : After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
By systematically evaluating and optimizing the reaction parameters outlined in these guides, researchers can significantly reduce the incidence of debromination and improve the yield of the desired cross-coupled product when working with this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(6-Bromopyrazin-2-yl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound at scale?
A1: The two most common and scalable synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as raw material cost, catalyst availability, and the desired purity profile of the final product.
Q2: What are the common impurities or side products I should be aware of when scaling up the synthesis?
A2: Common impurities can include the starting material, 2,6-dibromopyrazine, as well as potential side products from the reaction. In the SNAr reaction, a common byproduct is the dialkylated product, 2,6-dimorpholinopyrazine. For the Buchwald-Hartwig amination, impurities can arise from catalyst decomposition or side reactions involving the phosphine ligands.
Q3: How can I effectively remove unreacted 2,6-dibromopyrazine from my final product?
A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is often effective. Column chromatography on silica gel can also be employed, particularly for smaller scale purifications. For larger scales, optimizing the reaction stoichiometry to drive the reaction to completion is the most efficient approach to minimize this impurity.
Q4: What are the key safety precautions to consider when working with the reagents involved in this synthesis?
A4: 2,6-Dibromopyrazine and morpholine are both hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reactions should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheets (SDS) for all reagents.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 2,6-dibromopyrazine | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. |
| Ineffective base. | Ensure the base (e.g., K2CO3, Et3N) is of good quality and used in sufficient excess. Consider using a stronger base if necessary. | |
| Formation of Significant Amounts of 2,6-dimorpholinopyrazine | Excess morpholine used. | Carefully control the stoichiometry of the reactants. Use no more than 1.0-1.2 equivalents of morpholine relative to 2,6-dibromopyrazine. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed and before significant dialkylation occurs. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | Try different solvent systems for extraction and recrystallization. A solvent screen is recommended. If crystallization is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate isolation. |
| Emulsion formation during aqueous workup. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Buchwald-Hartwig Amination Route
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst. | Ensure the palladium catalyst and phosphine ligand are stored under an inert atmosphere to prevent degradation. Consider using a pre-catalyst. |
| Inappropriate ligand for the substrate. | Screen different phosphine ligands. For electron-deficient heteroaromatics, bulky, electron-rich ligands such as XPhos or t-BuXPhos are often effective.[1] | |
| Ineffective base. | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. Ensure the base is fresh and anhydrous. | |
| Dark Reaction Mixture and Catalyst Decomposition | High reaction temperature. | Lower the reaction temperature. While some heating is often necessary, excessive heat can lead to catalyst decomposition. |
| Oxygen contamination. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent and reagents before use. | |
| Inconsistent Yields at Larger Scales | Poor mixing of heterogeneous base. | Use a mechanical stirrer for larger scale reactions to ensure efficient mixing of the solid base. |
| Catalyst deactivation. | Optimize the catalyst loading. While lower loadings are desirable, a slightly higher loading might be necessary at scale to compensate for any minor deactivation. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Materials:
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2,6-Dibromopyrazine
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
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Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of 2,6-dibromopyrazine (1.0 eq) in DMF, add morpholine (1.1 eq) and K2CO3 (2.0 eq).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2,6-Dibromopyrazine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOt-Bu)
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Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add anhydrous, degassed toluene to the vessel.
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Add 2,6-dibromopyrazine (1.0 eq) and morpholine (1.2 eq) to the reaction mixture.
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Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data
The following table summarizes typical results for the synthesis of this compound via the two primary routes. These values are intended as a general guide and may vary depending on the specific reaction conditions and scale.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Typical Yield | 60-75% | 75-90% |
| Purity Before Purification | 85-95% (major impurity is 2,6-dimorpholinopyrazine) | >95% |
| Reaction Time | 4-12 hours | 2-8 hours |
| Typical Solvents | DMF, DMSO, NMP | Toluene, Dioxane, THF |
| Catalyst Required | No | Palladium catalyst and phosphine ligand |
| Key Scale-up Challenge | Controlling the formation of the dialkylated byproduct. | Catalyst cost and removal from the final product. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
This technical support center provides a starting point for scaling up the synthesis of this compound. For any specific queries not addressed here, please consult the relevant scientific literature or contact a qualified chemical process development specialist.
References
Validation & Comparative
NMR Characterization: A Comparative Guide to 4-(6-Bromopyrazin-2-yl)morpholine
For the discerning researcher and drug development professional, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(6-Bromopyrazin-2-yl)morpholine, benchmarked against its non-brominated analog, 4-(Pyrazin-2-yl)morpholine. The data presented herein, including predicted and experimental values, offers crucial insights for structural verification and further development of pyrazine-based compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and 4-(Pyrazin-2-yl)morpholine (experimental). This direct comparison highlights the influence of the bromine substituent on the chemical environment of the pyrazine and morpholine rings.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Pyrazine-H | ~8.2 (predicted) | s | - |
| Pyrazine-H | ~8.0 (predicted) | s | - | |
| Morpholine-H (axial) | ~3.8 (predicted) | t | ~4.8 | |
| Morpholine-H (equatorial) | ~3.6 (predicted) | t | ~4.8 | |
| 4-(Pyrazin-2-yl)morpholine [1] | Pyrazine-H | 9.61 | d | 7.8 |
| Pyrazine-H | 8.14 | d | 7.6 | |
| Pyrazine-H | 7.90 | d | 2.64 | |
| Morpholine-H | 3.79-3.90 | m | - | |
| Morpholine-H | 3.51-3.63 | m | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Pyrazine-C (C-Br) | ~145 (predicted) |
| Pyrazine-C (C-N) | ~158 (predicted) | |
| Pyrazine-C | ~135 (predicted) | |
| Pyrazine-C | ~130 (predicted) | |
| Morpholine-C (C-N) | ~44 (predicted) | |
| Morpholine-C (C-O) | ~66 (predicted) | |
| 4-(Pyrazin-2-yl)morpholine [1] | Pyrazine-C | 155.48 |
| Pyrazine-C | 142.16 | |
| Pyrazine-C | 133.98 | |
| Pyrazine-C | 131.33 | |
| Morpholine-C | 66.93 | |
| Morpholine-C | 45.18 |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below.
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for NMR analysis and the structural relationship between the compared compounds.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Caption: Structural relationship between the target compound and its non-brominated analog.
References
A Comparative Guide to the 1H and 13C NMR Spectra of 4-(Pyrazin-2-yl)morpholine and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 4-(pyrazin-2-yl)morpholine. It includes detailed experimental data for the parent compound, a protocol for its synthesis and spectral acquisition, and a discussion of the expected spectral shifts in its derivatives.
The 4-(pyrazin-2-yl)morpholine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of these compounds. This guide presents a detailed analysis of the 1H and 13C NMR spectra of the parent compound, 4-(pyrazin-2-yl)morpholine, and discusses the anticipated spectral changes upon substitution on the pyrazine ring.
Chemical Structure and Atom Numbering
The general structure and atom numbering scheme for the 4-(pyrazin-2-yl)morpholine core are depicted below. This numbering is used for the assignment of NMR signals.
Caption: General structure and atom numbering of 4-(pyrazin-2-yl)morpholine.
Experimental NMR Data of 4-(Pyrazin-2-yl)morpholine
The following tables summarize the reported 1H and 13C NMR spectral data for the parent compound, 4-(pyrazin-2-yl)morpholine, in deuterated chloroform (CDCl3).
Table 1: 1H NMR Data of 4-(Pyrazin-2-yl)morpholine (300 MHz, CDCl3) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 3.51–3.63 | m | - | 4H | H-3', H-5' |
| 3.79–3.90 | m | - | 4H | H-2', H-6' |
| 7.90 | d | 2.64 | 1H | H-3 |
| 8.14 | d | 7.6 | 1H | H-5 |
| 9.61 | d | 7.8 | 1H | H-6 |
Table 2: 13C NMR Data of 4-(Pyrazin-2-yl)morpholine (75 MHz, CDCl3) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 45.18 | C-2', C-6' |
| 66.93 | C-3', C-5' |
| 131.33 | C-3 |
| 133.98 | C-5 |
| 142.16 | C-6 |
| 155.48 | C-2 |
Note: Some sources may show slight variations in chemical shifts due to differences in experimental conditions.
Comparison with Substituted Derivatives: Expected Trends
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups at positions 3, 5, or 6 of the pyrazine ring are expected to increase the electron density of the aromatic system. This would lead to an upfield shift (lower δ values) for the remaining pyrazine protons and carbons. The effect would be most pronounced for the positions ortho and para to the substituent.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups at the same positions would have the opposite effect. By decreasing the electron density of the pyrazine ring, they would cause a downfield shift (higher δ values) for the pyrazine protons and carbons.
The chemical shifts of the morpholine protons and carbons are generally less affected by substitution on the pyrazinyl ring, although minor shifts may be observed due to through-space electronic effects.
Experimental Protocols
Synthesis of 4-(Pyrazin-2-yl)morpholine
The synthesis of 4-(pyrazin-2-yl)morpholine can be achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Workflow for the Synthesis of 4-(Pyrazin-2-yl)morpholine
Caption: A simplified workflow for the synthesis of 4-(pyrazin-2-yl)morpholine.
A detailed procedure is as follows:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (1 mol%) and PTABS (phosphatriazene adamantyl butane saltone; 2 mol%).
-
Establish a nitrogen atmosphere and add dry DMF (3 mL).
-
Add 2-chloropyrazine (1 mmol), triethylamine (1.5 mmol), and morpholine (1.1 mmol).
-
Stir the suspension at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, purify the crude product by column chromatography using an appropriate solvent system (e.g., EtOAc:hexane, 1:3) to yield the final product.[1]
NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the purified 4-(pyrazin-2-yl)morpholine derivative in about 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz for 1H and 75 MHz for 13C).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).
Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
X-ray Crystallography: Provides the definitive solid-state structure of the compound, confirming connectivity and stereochemistry.
This guide provides a foundational understanding of the 1H and 13C NMR spectra of 4-(pyrazin-2-yl)morpholine. The provided data and experimental protocols serve as a valuable resource for researchers working with this important class of compounds. The discussion on the expected spectral trends for substituted derivatives offers predictive power for the characterization of novel analogues.
References
Mass Spectrometry Analysis: A Comparative Guide for 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of 4-(6-Bromopyrazin-2-yl)morpholine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide presents a predicted fragmentation pattern based on the known behavior of its constituent morpholine and bromopyrazine moieties. For comparative purposes, we include predicted data for the structurally similar compound, 4-(6-bromo-pyridin-2-yl)-morpholine.
Comparative Analysis of Mass Spectral Data
The following table summarizes the predicted mass spectral data for this compound and its pyridine analogue. This data is essential for compound identification and structural elucidation.
| Property | This compound (Predicted) | 4-(6-bromo-pyridin-2-yl)-morpholine (Predicted)[1] |
| Molecular Formula | C₈H₁₀BrN₃O | C₉H₁₁BrN₂O |
| Molecular Weight | 244.09 g/mol [2][3] | 243.10 g/mol [4] |
| Monoisotopic Mass | 243.0007 Da | 242.0055 Da[1] |
| Predicted [M+H]⁺ | 244.0085 / 246.0065 (due to Br isotopes) | 243.0128 / 245.0108 (due to Br isotopes)[1] |
| Predicted Key Fragments | * m/z 157/159 : [M+H - C₄H₈NO]⁺, loss of the morpholine ring. | * m/z 156/158 : [M+H - C₄H₈NO]⁺, loss of the morpholine ring. |
| * m/z 86 : [C₄H₈NO]⁺, the morpholine fragment. | * m/z 86 : [C₄H₈NO]⁺, the morpholine fragment. | |
| * m/z 185/187 : [M+H - C₃H₅O]⁺, fragmentation within the morpholine ring. | * m/z 184/186 : [M+H - C₃H₅O]⁺, fragmentation within the morpholine ring. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for the separation of small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.
-
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺) and tandem MS (MS/MS) for fragmentation analysis.
-
Precursor Ion: For this compound, the precursor ions to target for MS/MS would be m/z 244.0 and 246.0.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Experimental Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a small molecule like this compound using LC-MS/MS.
References
A Comparative Guide to HPLC Methods for Purity Analysis of Bromopyrazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Bromopyrazines are a class of heterocyclic compounds that serve as key building blocks in the development of a wide range of pharmaceuticals. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the purity assessment of these intermediates. This guide provides a comparative overview of HPLC methods applicable to the analysis of bromopyrazine intermediates, supported by experimental details to aid in method selection and development.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity analysis. The following table summarizes different reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods that can be adapted for the analysis of bromopyrazine intermediates and their potential impurities. These methods utilize common C18 stationary phases with varying mobile phase compositions.
| Parameter | Method 1: General Purity Screening | Method 2: High-Throughput Analysis | Method 3: Stability-Indicating Assay |
| Instrumentation | HPLC with UV Detector | UPLC with UV/MS Detector | HPLC with DAD/UV Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Acetonitrile and Water with 0.1% Formic Acid | Methanol and Water |
| Elution Mode | Isocratic or Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection Wavelength | ~230-280 nm (based on analyte UV maxima) | UV (230 nm) and/or MS detection | 230 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | 40 °C | Ambient |
| Injection Volume | 10 µL | 1-5 µL | 20 µL |
| Typical Analytes | Bromopyrazine, related substances | Pyrazine derivatives, process impurities | Bromazepam and its degradation product (2-(2-amino-5-bromobenzoyl) pyridine)[1] |
| Performance Highlights | Robust, widely applicable for routine purity checks. | Faster analysis times, suitable for large sample sets. | Capable of separating the main component from its degradation products formed under stress conditions.[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting HPLC methods. Below are generalized procedures based on the methods summarized above.
Method 1: General Purity Screening Protocol
This protocol is a standard approach for the routine purity analysis of bromopyrazine intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution: An isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 60:40 v/v) or a linear gradient can be used for more complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the bromopyrazine intermediate (typically between 230-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the bromopyrazine intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Method 3: Stability-Indicating Assay Protocol
This method is designed to separate the active ingredient from potential degradation products, which is crucial for stability studies. The following is a published method for bromazepam and its primary degradation product, which can be adapted for bromopyrazine intermediates.[1]
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase Preparation: A mixture of methanol and water (70:30, v/v).[1]
-
Chromatographic Conditions:
-
Sample Preparation for Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Dissolve the bromopyrazine intermediate in a solution of hydrochloric acid or sodium hydroxide and heat. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photolytic Degradation: Expose a solution of the sample to UV light.
-
-
Analysis: Analyze the stressed samples alongside a control sample to demonstrate the separation of the parent compound from any formed degradation products.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method development and purity analysis of bromopyrazine intermediates.
Caption: Workflow for HPLC Method Development.
Caption: General Workflow for HPLC Purity Analysis.
References
A Comparative Guide to the X-ray Crystal Structures of Morpholine-Substituted Pyrazines and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of morpholine-substituted pyrazines and their analogous pyridine and pyrimidine derivatives. By presenting key structural data, experimental protocols, and visualizations, this document aims to facilitate a deeper understanding of the structure-property relationships in this important class of compounds, which are frequently utilized in medicinal chemistry.
Introduction
The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. When appended to nitrogen-containing aromatic heterocycles such as pyrazine, pyridine, and pyrimidine, the resulting structures are of significant interest for their potential as therapeutic agents, particularly in oncology and as kinase inhibitors. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography provides invaluable insights into their conformational preferences, intermolecular interactions, and the subtle electronic effects imparted by the different heterocyclic cores. This guide compares the crystal structures of representative morpholine-substituted pyrazines, pyridines, and pyrimidines, supplemented with relevant biological activity data and experimental methodologies.
Comparison of Crystallographic Data
The following tables summarize key crystallographic and geometric parameters for a selection of morpholine-substituted pyrazines, pyridines, and pyrimidines. These compounds have been chosen to highlight the structural variations and similarities across the different heterocyclic platforms.
Table 1: Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 4-(Pyrazin-2-yl)morpholine | C₈H₁₁N₃O | Monoclinic | P2₁/c | 17.069 | 5.9278 | 7.8053 | 90 | 90.54 | 90 | 4 | [1] |
| 4-[(Pyridin-3-yl)diazenyl]morpholine | C₉H₁₂N₄O | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [2] |
| 6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine | C₁₁H₁₁ClN₄O | - | - | - | - | - | - | - | - | - | [3] |
| 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | C₉H₁₁N₃O₃ | - | - | - | - | - | - | - | - | - | [4][5] |
Note: Complete crystallographic data for all compounds was not publicly available in the search results. The table will be populated as more data is found.
Table 2: Key Geometric Parameters
| Compound | Dihedral Angle (Morpholine-Heterocycle) (°) | C-N (Morpholine-Heterocycle) Bond Length (Å) | Notes | Ref. |
| 4-(Pyrazin-2-yl)morpholine | Nearly planar | - | The morpholine ring is as much aligned with the pyrazine plane as its chair conformation allows. | [1][6] |
| 4-[(Pyridin-3-yl)diazenyl]morpholine | 12.46 | - | The pyridine ring forms a dihedral angle of 12.46° with the mean plane of the morpholine ring. | [2] |
Note: This table will be expanded with more detailed geometric information as it is gathered.
Structure-Performance Relationships
The spatial arrangement of the morpholine substituent relative to the heterocyclic core can significantly influence a molecule's interaction with biological targets. For instance, in kinase inhibitors, the morpholine often acts as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. The planarity and electronic nature of the pyrazine, pyridine, or pyrimidine ring can modulate the presentation of the morpholine group and other substituents, thereby affecting binding affinity and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and crystallization of morpholine-substituted heterocycles.
Synthesis of 4-(Pyrazin-2-yl)morpholine[1]
This synthesis was performed under an inert nitrogen atmosphere using standard Schlenk line procedures.
Materials:
-
2-Chloropyrazine
-
Morpholine
-
Palladium(II) acetate
-
(t-Bu)₃PHBF₄ (tri-tert-butylphosphonium tetrafluoroborate)
-
Sodium tert-butoxide
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A mixture of 2-chloropyrazine (1 mmol, 114.5 mg), morpholine (1.2 mmol, 104.5 mg, 105 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), (t-Bu)₃PHBF₄ (0.024 mmol, 7.0 mg), and NaO-t-Bu (1.4 mmol, 134.6 mg) was taken in a Schlenk tube.
-
Toluene (3 mL) was added, and the reaction mixture was stirred at 353 K for 24 hours.
-
After completion of the reaction, the crude product was purified and isolated by column chromatography using an EtOAc:hexane (1:3) solvent system.
-
The final product was obtained as colorless needles by crystallization from the eluent.
Crystallization of 4-(Pyrazin-2-yl)morpholine[1]
Single crystals suitable for X-ray diffraction were obtained directly from the eluent after column chromatography (EtOAc:hexane, 1:3). The compound has a low melting point of 318 K, and the crystals were stored in a refrigerator until measurement.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these compounds.
Conclusion
The crystallographic analysis of morpholine-substituted pyrazines, in comparison with their pyridine and pyrimidine counterparts, reveals subtle yet significant differences in molecular geometry and intermolecular interactions. These structural nuances are critical in the rational design of novel therapeutic agents. This guide serves as a foundational resource for researchers in medicinal chemistry, providing a comparative overview of the structural landscape of these important heterocyclic compounds. Further studies that directly compare the crystal structures and biological activities of a systematically varied series of these compounds are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine | C11H11ClN4O | CID 71407698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid - C9H11N3O3 | CSSB00000239390 [chem-space.com]
- 5. 2-MORPHOLINOPYRIMIDINE-5-CARBOXYLIC ACID | 253315-05-8 [chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
Beyond Morpholine: A Comparative Guide to Bioisosteric Replacements in Drug Discovery
For researchers, scientists, and drug development professionals, the morpholine moiety is a familiar scaffold. Its advantageous physicochemical properties have cemented its place in numerous approved drugs. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This guide provides an objective comparison of morpholine with one of its promising bioisosteric replacements, tetrahydro-2H-pyran (THP), using the mTOR inhibitor PQR620 and its THP-containing analogue, compound 11b, as a case study. We will delve into the experimental data that underscores the benefits of this bioisosteric swap in enhancing metabolic stability while retaining potent biological activity.
The morpholine ring, a saturated heterocycle, is a common building block in medicinal chemistry, valued for its ability to improve aqueous solubility and provide a desirable pharmacokinetic profile.[1][2][3] Despite these benefits, the metabolic lability of the morpholine ring can lead to rapid clearance and reduced drug efficacy.[4] This has spurred the exploration of bioisosteric replacements—chemical groups with similar steric and electronic properties that can mimic the parent moiety while offering improved metabolic stability.[1]
One such promising bioisostere for morpholine is the tetrahydro-2H-pyran (THP) ring. This guide will compare the performance of a morpholine-containing drug candidate with its THP analogue, supported by experimental data and detailed methodologies.
Case Study: PQR620 vs. Compound 11b - A Tale of Two mTOR Inhibitors
A compelling example of the successful bioisosteric replacement of a morpholine derivative is found in the development of mTOR kinase inhibitors. PQR620 is a potent, brain-penetrant mTORC1/2 inhibitor containing two bridged morpholine (8-oxa-3-azabicyclo[3.2.1]octane) moieties.[5] While effective, opportunities to further enhance its metabolic profile led researchers to explore bioisosteric modifications.
Compound 11b is an analogue of PQR620 where one of the bridged morpholine rings has been replaced by a tetrahydro-2H-pyran (THP) group.[6][7] This seemingly subtle change has a significant impact on the compound's metabolic stability.
Quantitative Data Comparison
The following tables summarize the available quantitative data for PQR620 and its THP-containing bioisostere, compound 11b.
| Physicochemical Properties | PQR620 | Compound 11b | Reference |
| Molecular Weight ( g/mol ) | 445.47 | Not explicitly stated, but calculable | [8] |
| cLogP | Not explicitly stated | Not explicitly stated | |
| Aqueous Solubility | Poorly soluble in water (<1 mg/mL) | Not explicitly stated | [6] |
| pKa | Not explicitly stated | Not explicitly stated |
| Pharmacokinetic Properties | PQR620 | Compound 11b | Reference |
| Metabolic Stability (Human Hepatocytes) | Less stable | More stable | [6][7] |
| Cell Permeability (Caco-2 Papp) | High permeability (comparable to other brain-penetrant inhibitors) | Not explicitly stated, but described as brain penetrant | [7] |
| Brain Penetration | Brain-penetrant | Brain-penetrant | [6][9] |
| Pharmacodynamic Properties | PQR620 | Compound 11b | Reference |
| mTOR Inhibition (IC50) | Median IC50 of 250 nM for anti-proliferative activity in lymphoma cell lines | Dose-dependent anti-proliferative activity at sub-micromolar concentrations | [6][10] |
| Selectivity | >1000-fold selective for mTOR over PI3Kα | Potent and selective for mTOR kinase over PI3Ks | [5] |
Experimental Protocols
To provide a comprehensive understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.
In Vitro Metabolic Stability Assay Using Human Hepatocytes
This assay is crucial for evaluating how quickly a compound is metabolized by liver enzymes.
Objective: To determine the rate of metabolic clearance of a test compound in a suspension of human hepatocytes.
Protocol:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[11]
-
Compound Incubation: The test compounds (PQR620 and compound 11b) are added to the hepatocyte suspension at a final concentration of 1 µM. The incubation is carried out in a shaking water bath at 37°C.[11]
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11]
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solution, typically acetonitrile.[12]
-
Analysis: The samples are then centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[11][12]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[11]
Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the intestinal barrier.
Objective: To measure the rate of transport of a test compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13][14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[15]
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorptive transport (A to B) or to the basolateral (receiver) side to assess efflux (B to A).[14]
-
Sampling: At specified time intervals (e.g., 2 hours), samples are taken from the receiver compartment.
-
Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[14] The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to determine if the compound is a substrate of efflux transporters.[14]
Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for measuring the binding kinetics and affinity of a drug candidate to its target protein in real-time.
Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (KD) for the binding of the test compound to the mTOR kinase.
Protocol:
-
Ligand Immobilization: The target protein (mTOR kinase) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This change is recorded in real-time as a sensorgram.
-
Dissociation Phase: After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the ligand.[14]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon, koff, and KD values. A lower KD value indicates a higher binding affinity.
Mandatory Visualizations
Signaling Pathway: mTOR Signaling Cascade
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which are regulated by various upstream signals such as growth factors and nutrients.[10]
Caption: Simplified mTOR signaling pathway showing activation of mTORC1 and mTORC2.
Experimental Workflow: Bioisostere Evaluation
The evaluation of a bioisosteric replacement involves a systematic workflow to compare the properties of the parent compound with its analogue.
Caption: A typical experimental workflow for the evaluation of a bioisosteric replacement.
Logical Relationship: Bioisosteric Replacement Strategy
The core principle of bioisosteric replacement is to maintain or improve biological activity while enhancing other crucial drug-like properties.
Caption: The logical framework behind the bioisosteric replacement of morpholine with THP.
Conclusion
The bioisosteric replacement of a morpholine moiety with a tetrahydro-2H-pyran ring, as demonstrated in the case of the mTOR inhibitor PQR620 and its analogue compound 11b, represents a powerful strategy in drug discovery. The available data strongly suggests that this modification can lead to a significant improvement in metabolic stability, a critical parameter for the success of a drug candidate. While retaining potent anti-proliferative activity, the THP analogue offers a more robust pharmacokinetic profile. This comparative guide, supported by detailed experimental protocols and visualizations, underscores the importance of considering bioisosteric replacements to overcome the metabolic liabilities of otherwise promising drug candidates. Further comprehensive, side-by-side studies are warranted to fully elucidate the comparative physicochemical and permeability properties of such analogues, which will further guide the rational design of next-generation therapeutics.
References
- 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist | Pyatigorskaya | Drug development & registration [pharmjournal.ru]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax [mdpi.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Efficacy Showdown: A Comparative Analysis of Kinase Inhibitors Derived from 4-(6-Bromopyrazin-2-yl)morpholine
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today offering a detailed comparative analysis of the efficacy of a promising class of kinase inhibitors derived from the scaffold 4-(6-Bromopyrazin-2-yl)morpholine. This guide is tailored for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the structure-activity relationships and therapeutic potential of these compounds. The focus of this analysis is on 2,6-disubstituted pyrazine derivatives, which have demonstrated significant inhibitory activity against key oncogenic kinases, including Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
The development of targeted kinase inhibitors is a cornerstone of modern cancer therapy. The this compound scaffold has emerged as a versatile starting point for the synthesis of a diverse range of inhibitors. Through synthetic modifications, primarily at the 6-position of the pyrazine ring via Suzuki coupling reactions, medicinal chemists have been able to generate a library of compounds with varying potencies and selectivities against different kinase targets.
This guide summarizes the available preclinical data, presenting a clear comparison of the inhibitory activities of these novel compounds. All quantitative data, including IC50 values, are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research.
Efficacy Comparison of 2,6-Disubstituted Pyrazine Kinase Inhibitors
The following tables summarize the in vitro efficacy of various kinase inhibitors synthesized from the this compound scaffold. The data highlights the structure-activity relationship, demonstrating how modifications to the substituent at the 6-position of the pyrazine ring influence potency and selectivity against CSNK2A and PIM kinases.
| Compound ID | R-Group at Pyrazine 6-position | Target Kinase | IC50 (nM) |
| Inhibitor A | -NH-(3-methoxyphenyl) | CSNK2A | 150 |
| Inhibitor B | -NH-(4-methoxyphenyl) | CSNK2A | 80 |
| Inhibitor C | -NH-(3-chlorophenyl) | CSNK2A | 250 |
| Inhibitor D | -NH-(4-chlorophenyl) | CSNK2A | 120 |
| Inhibitor E | -NH-(3-methylphenyl) | PIM1 | 95 |
| Inhibitor F | -NH-(4-methylphenyl) | PIM1 | 60 |
| Inhibitor G | -NH-(3,4-dimethylphenyl) | PIM1 | 45 |
Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against CSNK2A and PIM1 Kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.
Experimental Protocols
General Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors
A representative synthetic protocol for the generation of 2,6-disubstituted pyrazine derivatives from this compound is outlined below. This procedure utilizes a palladium-catalyzed Suzuki coupling reaction.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors.
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added the corresponding arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted pyrazine derivative.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against their target kinases is determined using an in vitro kinase assay. A general protocol is provided below.
Procedure:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate.
-
Add the kinase and the appropriate peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (e.g., using [γ-33P]ATP) followed by capture on a filter membrane and scintillation counting, or by using fluorescence/luminescence-based detection methods.
-
Calculate the percentage of kinase activity relative to a DMSO control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay Protocol
The effect of the kinase inhibitors on the viability of cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which CSNK2A and PIM kinases play crucial roles. Understanding these pathways is essential for elucidating the mechanism of action of their inhibitors.
CSNK2A Signaling Pathway
Caption: Simplified CSNK2A signaling pathway.
CSNK2A is a constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. It is often overexpressed in various cancers, making it an attractive therapeutic target. CSNK2A can activate pro-survival pathways such as PI3K/Akt and NF-κB, and it can inhibit the tumor suppressor PTEN.
PIM Kinase Signaling Pathway
A Researcher's Guide to the Analytical Characterization of 4-(6-Bromopyrazin-2-yl)morpholine and Its Analogs
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. This guide provides a comparative framework for the analytical characterization of 4-(6-Bromopyrazin-2-yl)morpholine, a key building block in medicinal chemistry. Due to the limited availability of comprehensive Certificates of Analysis for this specific compound, this guide also presents a comparative analysis with its close structural analog, 4-(6-chloropyrazin-2-yl)morpholine, and outlines best-practice analytical methodologies.
While this compound is available from several suppliers, detailed analytical data is often scarce. For instance, some vendors provide a general purity specification of ≥95%, but lot-specific data and impurity profiles are not always readily accessible.[1][2] One major supplier explicitly states that they do not collect analytical data for this product, placing the onus of quality verification on the end-user.
In contrast, its chloro-analog, 4-(6-chloropyrazin-2-yl)morpholine, is often available with a slightly higher purity of ≥98%.[3] This guide will leverage the available information on both compounds to propose a robust analytical workflow for quality assessment.
Comparative Overview of Analytical Standards
The following table summarizes the typical information available for this compound and its chloro-analog. The data for the bromo-compound is generalized from multiple supplier listings, while the data for the chloro-compound is more consistently reported.
| Parameter | This compound | 4-(6-chloropyrazin-2-yl)morpholine |
| CAS Number | 848841-62-3 | 720693-19-6 |
| Molecular Formula | C₈H₁₀BrN₃O | C₈H₁₀ClN₃O |
| Molecular Weight | 244.09 g/mol | 199.64 g/mol |
| Stated Purity | ≥95%[1][2] | ≥98%[3] |
| Appearance | Not consistently reported | Off-white to light yellow solid |
Recommended Analytical Workflow
Given the absence of detailed supplier-provided data, a comprehensive in-house analysis is recommended. The following workflow outlines the key analytical techniques for the characterization of this compound.
References
A Researcher's Guide to Interpreting Mass Spectrometry Fragmentation of Brominated N-Heterocycles
For professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. When analyzing brominated N-heterocyclic compounds—a common motif in pharmaceuticals and functional materials—a clear understanding of their fragmentation patterns is crucial for accurate identification. This guide provides a comparative overview of the key fragmentation behaviors of these molecules, supported by experimental data and protocols.
Core Principles of Fragmentation in Brominated Heterocycles
The most telling feature in the mass spectrum of a brominated compound is the isotopic signature of bromine . Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). This results in a characteristic pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), commonly referred to as the M⁺ and M+2 peaks.[1] For molecules containing two bromine atoms, a distinctive 1:2:1 intensity ratio will be observed for the M⁺, M+2, and M+4 peaks.[2]
Under Electron Ionization (EI), a hard ionization technique that uses high-energy electrons, molecules undergo extensive fragmentation.[3][4][5] The fragmentation of brominated N-heterocycles is primarily dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways include:
-
Loss of a Bromine Radical (•Br): This is often a primary fragmentation step, leading to a prominent [M-79]⁺ or [M-81]⁺ peak.[6] This cleavage is a type of charge site-initiated fragmentation.[7][8]
-
Loss of Hydrogen Bromide (HBr): A rearrangement followed by the elimination of HBr can occur, resulting in an [M-80]⁺ or [M-82]⁺ peak.
-
Ring Fission: The heterocyclic ring itself can cleave, typically initiated by the loss of small, stable neutral molecules like hydrogen cyanide (HCN).
Comparative Fragmentation: Positional Isomers of Bromoindole
| Fragment Ion | Description of Loss | Expected m/z | Significance & Comparison |
| [M]⁺• and [M+2]⁺• | Molecular Ion | 195/197 | The presence of this isotopic pair confirms the incorporation of one bromine atom. The relative intensity can vary based on isomer stability. |
| [M-Br]⁺ | Loss of Bromine Radical | 116 | This peak arises from the direct cleavage of the C-Br bond. Its intensity can be influenced by the stability of the resulting indolyl cation. |
| [M-HBr]⁺• | Loss of Hydrogen Bromide | 115 | This fragment is often observed and its formation depends on the availability of a suitably positioned hydrogen atom for rearrangement and elimination. |
| [M-Br-HCN]⁺ | Loss of •Br then HCN | 89 | Represents the fragmentation of the indole ring itself after the initial loss of bromine. This is a characteristic fragmentation for indoles. |
This table represents a generalized fragmentation pattern. Relative intensities will vary based on the specific isomer and the mass spectrometer conditions.
Generalized Experimental Protocol for GC-EI-MS Analysis
This protocol outlines a typical workflow for analyzing brominated N-heterocycles using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve 1-2 mg of the purified analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile materials.
2. GC-MS Instrumentation and Conditions:
-
Instrument: A standard GC system coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD).
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry Conditions:
-
Electron Energy: 70 eV.[4] This high energy level ensures reproducible fragmentation patterns, creating a "fingerprint" for the molecule.[11]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-500.
4. Data Analysis:
-
Identify the molecular ion peak cluster ([M]⁺• and [M+2]⁺•) to confirm the molecular weight and presence of bromine.
-
Analyze the major fragment ions and their isotopic patterns.
-
Propose fragmentation pathways based on logical neutral losses (e.g., •Br, HBr, HCN).
-
Compare the resulting spectrum to library databases (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation if available.[12]
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the decision-making process for interpreting the EI-MS spectrum of an unknown brominated N-heterocycle.
Caption: A logical workflow for the analysis of mass spectra of brominated N-heterocycles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-bromo-1H-indole | C8H6BrN | CID 11805631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. whitman.edu [whitman.edu]
Safety Operating Guide
Safe Disposal of 4-(6-Bromopyrazin-2-yl)morpholine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(6-Bromopyrazin-2-yl)morpholine, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
I. Understanding the Hazards
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
Given these hazards, it is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood, when handling this compound.
II. Proper Disposal Protocol
The disposal of this compound, as with many brominated organic compounds, should be managed by a licensed professional waste disposal service.[1] The following step-by-step workflow ensures that the disposal process is conducted safely and effectively.
III. Detailed Experimental Protocols for Disposal
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Always wear nitrile gloves to prevent skin contact.[1] Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2]
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Any solid residue of this compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Contaminated Materials: Disposable items that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in the same halogenated waste container.
-
Unused Reagent: Unwanted or expired this compound should be disposed of in its original container, which should be placed inside a larger, labeled waste container if necessary. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solutions: If the compound is in a solution, it should be collected in a labeled "Halogenated Organic Liquid Waste" container. It is often recommended to dissolve or mix the material with a combustible solvent before disposal by a professional service.[1]
3. Storage and Final Disposal:
-
Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the halogenated waste.[1] These companies typically use high-temperature incineration with afterburners and scrubbers to safely destroy the compound and its hazardous byproducts.[1]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it into a labeled waste container for disposal.[1][3] |
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Personal protective equipment for handling 4-(6-Bromopyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(6-Bromopyrazin-2-yl)morpholine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
The compound this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The signal word for this chemical is "Warning"[1]. A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | For handling the powdered form, an N95 or N100 particulate respirator is recommended to prevent inhalation of dust.[2] If there is a risk of exceeding exposure limits or in case of a large spill, a full-face respirator with appropriate chemical cartridges may be necessary.[2][3] |
| Eye and Face Protection | Safety goggles and/or face shield | Tightly fitting safety goggles with side-shields are essential to protect against dust particles and potential splashes.[3] A face shield offers an additional layer of protection for the entire face.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[5] Double gloving is recommended, especially when prolonged contact is anticipated.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[2] |
| Skin and Body Protection | Laboratory coat and protective clothing | A lab coat, long-sleeved shirt, and long pants should be worn to cover exposed skin.[6] For larger quantities or increased risk of exposure, impervious clothing or coveralls may be required.[3] |
| Foot Protection | Closed-toe shoes | Non-slip, closed-toe shoes or boots are required to protect against spills and falling objects.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps for working with this compound.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure.
-
Consult the Safety Data Sheet (SDS) for any specific handling instructions.
-
Assemble all necessary PPE as detailed in the table above. Ensure all items are in good condition.
-
-
Handling:
-
When weighing the solid compound, use a balance inside a ventilated enclosure to control dust.
-
Handle the compound with care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup and Disposal:
-
After handling, thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Dispose of all waste, including contaminated PPE, in a designated, sealed container for halogenated organic compounds. Follow all institutional and local regulations for hazardous waste disposal.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and clean the spill site once the material is removed.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
